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  • Product: 4-Bromo-2-hydrazinylbenzoic acid
  • CAS: 1232133-69-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-hydrazinylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-2-hydrazinylbenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-2-hydrazinylbenzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to its structural motifs, this compound presents a unique profile for further functionalization and exploration of its biological activity. This document delves into its chemical identity, physicochemical characteristics, synthesis, stability, and analytical methodologies, offering a foundational understanding for researchers in the field.

Chemical Identity and Structure

4-Bromo-2-hydrazinylbenzoic acid is a substituted benzoic acid derivative. The presence of a bromine atom, a carboxylic acid group, and a hydrazine moiety on the benzene ring suggests its potential as a versatile building block in organic synthesis.

The hydrochloride salt of this compound is the more commonly available and stable form.

Table 1: Chemical Identification

IdentifierValueSource
Chemical Name 4-Bromo-2-hydrazinylbenzoic acid-
Synonyms 4-Bromo-2-hydrazinyl-benzoic acid-
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol -
CAS Number 1231892-17-3 (for hydrochloride salt)[1]
Canonical SMILES C1=CC(=C(C=C1Br)NN)C(=O)O-
InChI Key (Predicted)-

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for predicting its behavior in biological systems and for designing appropriate experimental protocols. Direct experimental data for 4-Bromo-2-hydrazinylbenzoic acid is limited; therefore, some properties are estimated based on structurally related compounds.

Table 2: Physicochemical Data

PropertyValueMethodSource
Melting Point Not available (free acid); >200°C (related compounds)Experimental (related compounds)[2][3]
pKa ~4-5 (Predicted)Prediction based on 4-hydrazinobenzoic acid[2]
logP ~1.5-2.5 (Predicted)Prediction-
Water Solubility Sparingly soluble (Predicted)Prediction based on 4-hydrazinobenzoic acid[4]
Appearance Solid, crystalline powder (Predicted)--
Acidity (pKa)

The pKa of the carboxylic acid group is a crucial parameter influencing the ionization state of the molecule at physiological pH. For the related compound, 4-hydrazinobenzoic acid, a predicted pKa of approximately 4.14 has been reported.[2] The introduction of an electron-withdrawing bromine atom at the para position is expected to slightly increase the acidity of the carboxylic acid, thus lowering the pKa. The ortho-hydrazinyl group, being electron-donating, would have a counteracting effect. Therefore, the pKa of 4-Bromo-2-hydrazinylbenzoic acid is predicted to be in the range of 4-5.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity and its ability to cross cell membranes. While no experimental logP value is available for 4-Bromo-2-hydrazinylbenzoic acid, a prediction can be made based on its structure. The bromine atom will significantly increase lipophilicity, while the carboxylic acid and hydrazine groups will increase hydrophilicity. The net effect is a moderately lipophilic compound, with a predicted logP in the range of 1.5 to 2.5.

Solubility

The solubility of 4-Bromo-2-hydrazinylbenzoic acid in aqueous and organic solvents is a critical factor for its handling, formulation, and biological testing. Based on the properties of the related 4-hydrazinobenzoic acid, which has a water solubility of 19.7 g/L at 25°C, it is anticipated that 4-Bromo-2-hydrazinylbenzoic acid will be sparingly soluble in water.[4] Its solubility is expected to be higher in polar organic solvents such as DMSO and methanol.[2]

Synthesis and Reactivity

The synthesis of 4-Bromo-2-hydrazinylbenzoic acid can be approached through a multi-step process, likely starting from a commercially available substituted aminobenzoic acid. A plausible synthetic route would involve the diazotization of an appropriate aminobenzoic acid precursor, followed by reduction of the diazonium salt to the hydrazine.

A general synthetic pathway for a related compound, 4-hydrazinobenzoic acid from p-aminobenzoic acid, involves diazotization followed by reduction with sodium sulfite.[5][6] A similar strategy could be employed for the synthesis of 4-Bromo-2-hydrazinylbenzoic acid.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction Start 4-Bromo-2-aminobenzoic acid Diazotization Diazonium Salt Intermediate Start->Diazotization NaNO₂, HCl 0-5 °C Reduction 4-Bromo-2-hydrazinylbenzoic acid Diazotization->Reduction Reducing Agent (e.g., Na₂SO₃)

Caption: Plausible synthetic workflow for 4-Bromo-2-hydrazinylbenzoic acid.

The hydrazine group in 4-Bromo-2-hydrazinylbenzoic acid is a reactive functional group that can undergo various chemical transformations, making it a valuable synthon for creating diverse chemical libraries. It is known to be incompatible with strong acids and strong oxidizing agents.[2]

Analytical Characterization

The structural confirmation and purity assessment of 4-Bromo-2-hydrazinylbenzoic acid are essential for its use in research and development. A combination of spectroscopic and chromatographic techniques should be employed for its characterization.

Table 3: Analytical Methods

TechniquePurposeExpected Observations
¹H NMR Structural elucidationAromatic protons, N-H protons of the hydrazine, and the carboxylic acid proton, each with characteristic chemical shifts and coupling patterns.
¹³C NMR Structural confirmationResonances for the seven carbon atoms in the molecule, including the carboxyl carbon and the carbon atoms of the benzene ring.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for O-H (carboxylic acid), N-H (hydrazine), C=O (carboxylic acid), and C-Br bonds.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak under optimized chromatographic conditions. HPLC methods have been developed for related compounds.[7]

Biological Activity and Potential Applications

Furthermore, derivatives of 4-hydrazinobenzoic acid have been investigated for their antioxidant properties.[11][12][13] The presence of the hydrazine group suggests that 4-Bromo-2-hydrazinylbenzoic acid and its derivatives could also possess radical scavenging capabilities.

Given the diverse bioactivities of related structural classes, 4-Bromo-2-hydrazinylbenzoic acid represents a promising scaffold for the development of novel therapeutic agents.

Potential_Applications cluster_derivatives Derivative Synthesis cluster_activities Potential Biological Activities Core 4-Bromo-2-hydrazinylbenzoic acid Hydrazones Hydrazone Derivatives Core->Hydrazones Functionalization Amides Amide Derivatives Core->Amides Functionalization Heterocycles Heterocyclic Derivatives Core->Heterocycles Functionalization Anticancer Anticancer Hydrazones->Anticancer Antimicrobial Antimicrobial Hydrazones->Antimicrobial AntiInflammatory Anti-inflammatory Hydrazones->AntiInflammatory Amides->Anticancer Amides->Antimicrobial Heterocycles->Anticancer Heterocycles->Antimicrobial Antioxidant Antioxidant Heterocycles->Antioxidant

Caption: Potential drug discovery applications of 4-Bromo-2-hydrazinylbenzoic acid.

Conclusion

4-Bromo-2-hydrazinylbenzoic acid is a multifaceted molecule with significant potential in synthetic and medicinal chemistry. While direct experimental data on its physicochemical properties are sparse, this guide provides a comprehensive overview based on available information and predictions from related compounds. The presence of multiple reactive functional groups makes it an attractive starting material for the synthesis of diverse chemical libraries for drug discovery. Further experimental characterization of this compound is warranted to fully elucidate its properties and unlock its potential in the development of novel therapeutics.

References

  • Abuelizz, H. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Hydrazinobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydrazinobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Retrieved from [Link]

  • PMC. (n.d.). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Bromobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromobenzoic acid hydrazide. National Institute of Standards and Technology. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Hydrazinobenzoic acid. American Chemical Society. Retrieved from [Link]

  • PMC. (n.d.). Biological Activities of Hydrazone Derivatives. National Institutes of Health. Retrieved from [Link]

  • Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

  • SciSpace. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • PubChem. (n.d.). 4-Bromo-2-ethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromobenzoic acid hydrazide (CAS 5933-32-4). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Hydrazinobenzoic Acid. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-Hydrazinobenzoic Acid Hydrochloride. Retrieved from [Link]

Sources

Exploratory

4-Bromo-2-hydrazinylbenzoic acid chemical structure analysis

This technical guide provides an in-depth analysis of 4-Bromo-2-hydrazinylbenzoic acid (specifically its hydrochloride salt), a critical heterocyclic precursor used in the synthesis of kinase inhibitors and indazole-base...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Bromo-2-hydrazinylbenzoic acid (specifically its hydrochloride salt), a critical heterocyclic precursor used in the synthesis of kinase inhibitors and indazole-based pharmaceuticals.[1]

Structure, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary & Chemical Profile

4-Bromo-2-hydrazinylbenzoic acid (often isolated as the hydrochloride salt) is a bifunctional building block characterized by an ortho-hydrazino carboxylic acid motif.[1] It serves as a "linchpin" intermediate: the hydrazine and carboxylic acid groups are positioned to facilitate cyclization into indazoles (via condensation) or indoles (via Fischer indole synthesis).

Its primary industrial relevance lies in drug discovery, specifically as a precursor for Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., Branebrutinib analogs) and PARP inhibitors, where the 6-bromo-indazole or 7-carboxy-indole scaffolds are required.

Chemical Identity Table
PropertyData
Chemical Name 4-Bromo-2-hydrazinylbenzoic acid hydrochloride
CAS Registry Number 1231892-17-3 (HCl salt); 126162-30-5 (Free base)
Molecular Formula C

H

BrN

O

[1][2] · HCl
Molecular Weight 267.51 g/mol (HCl salt); 231.05 g/mol (Free base)
Appearance Pale beige to light brown powder (oxidizes upon air exposure)
Solubility Soluble in DMSO, Methanol (warm); sparingly soluble in water (cold)
Key Functional Groups Carboxylic Acid (C-1), Hydrazine (C-2), Bromide (C-4)

Synthesis Protocols

The synthesis of aryl hydrazines is non-trivial due to the instability of the hydrazine moiety. Two primary routes exist: the Classical Diazotization-Reduction (preferred for scale) and Nucleophilic Aromatic Substitution (S


Ar) .[1]
Route A: Diazotization-Reduction (The "Patent" Route)

This is the standard industrial method described in U.S. Patent 8,084,620 [1]. It utilizes 2-amino-4-bromobenzoic acid as the starting material.[1]

Mechanism & Causality [1]
  • Diazotization: The amine is converted to a diazonium salt (

    
    ) using sodium nitrite in strong acid (HCl).[1] The temperature must be kept <5°C to prevent decomposition into the phenol (
    
    
    
    ).[1]
  • Reduction: The diazonium species is reduced to the hydrazine (

    
    ).[1] Stannous chloride (
    
    
    
    ) is the preferred reducing agent over sodium sulfite because it offers cleaner conversion for electron-deficient rings and precipitates the product directly as the hydrochloride salt, protecting the hydrazine from oxidation.
Step-by-Step Protocol
  • Preparation: Suspend 2-amino-4-bromobenzoic acid (1.0 eq) in concentrated HCl (10-15 vol) and cool to -5°C in an ice/salt bath.

  • Diazotization: Dropwise add an aqueous solution of NaNO

    
      (1.05 eq), maintaining internal temperature <0°C. Stir for 30 min. Checkpoint: Solution should turn clear/yellow.[1][3] confirm excess nitrite with starch-iodide paper.[1]
    
  • Reduction: Prepare a solution of SnCl

    
     · 2H
    
    
    
    O
    (2.5 eq) in concentrated HCl at 0°C. Transfer the cold diazonium solution into the stannous chloride solution with vigorous stirring. (Note: Inverse addition controls exotherm).[1]
  • Isolation: Stir at 0°C for 2 hours, then allow to warm to room temperature. The hydrochloride salt precipitates as a solid.[1]

  • Purification: Filter the solid, wash with cold dilute HCl (to remove Tin salts), then diethyl ether. Dry under vacuum.[1]

Route B: S Ar Displacement (Alternative)

For labs lacking SnCl


 waste disposal, this route uses 4-bromo-2-fluorobenzoic acid .[1]
  • Reagents: Hydrazine hydrate (excess), Ethanol/Water.

  • Procedure: Reflux the fluoro-acid with hydrazine hydrate.[1] The hydrazine acts as the nucleophile, displacing the fluorine.

  • Drawback: Higher cost of starting material and potential for over-reaction (formation of hydrazides).

Synthesis Workflow Diagram

SynthesisPathway cluster_0 Critical Control Points Start 2-Amino-4-bromobenzoic acid (Starting Material) Diazonium Diazonium Intermediate (Unstable < 0°C) Start->Diazonium NaNO2, HCl < 0°C Reduction Reduction Step (SnCl2 / HCl) Diazonium->Reduction Transfer to Reductant Product 4-Bromo-2-hydrazinylbenzoic acid HCl (Target) Reduction->Product Precipitation

Caption: Synthesis via diazotization-reduction. Temperature control at the diazonium stage is critical to prevent phenol formation.

Characterization & Quality Control

The hydrochloride salt is the stable form. Free-basing this compound often leads to rapid oxidation (browning) or decarboxylation.[1]

Spectroscopic Profile (Predicted/Representative)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.0-14.0:  Broad singlet (COOH).
      
    • 
       9.5-10.5:  Broad singlet (NH, hydrazinyl).[1]
      
    • 
       7.75:  Doublet, 
      
      
      
      Hz (H-6, ortho to COOH).
    • 
       7.25:  Doublet, 
      
      
      
      Hz (H-3, ortho to hydrazine).
    • 
       7.05:  Doublet of doublets (H-5).[1]
      
    • Note: The hydrazine -NH

      
       protons often appear as a very broad hump between 4-8 ppm depending on water content.[1]
      
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
       231/233 [M+H]
      
      
      
      (Characteristic 1:1 bromine isotope pattern).[1]
    • Fragment: Loss of NH

      
       (17) or CO
      
      
      
      (44) is common in fragmentation studies.[1]
  • Purity Check (HPLC):

    • Use an acidic mobile phase (0.1% Formic Acid/Water/MeCN) to keep the hydrazine protonated and prevent tailing.

Applications in Drug Discovery

This molecule is a "divergent" intermediate.[1] The reaction conditions dictate the final heterocycle.

Pathway 1: Fischer Indole Synthesis (Kinase Inhibitors)

As detailed in the synthesis of Branebrutinib intermediates [1], reacting the hydrazine with a ketone (e.g., 2-butanone) in acetic acid drives the Fischer Indole Cyclization .

  • Mechanism: Hydrazone formation

    
     [3,3]-Sigmatropic rearrangement 
    
    
    
    Ammonia loss
    
    
    Indole.[1]
  • Product: 4-Bromo-2,3-dimethyl-1H-indole-7-carboxylic acid.[1]

Pathway 2: Indazole Formation

Reaction with internal electrophiles or condensation agents leads to indazoles.[1]

  • Method: Heating in acidic media or with ortho-esters allows the hydrazine nitrogen to attack the carboxylic carbonyl (or modified carbonyl), forming 6-bromo-1H-indazol-3-ol (often existing as the indazolone tautomer).[1]

  • Relevance: The 6-bromo-indazole scaffold is a bioisostere for quinolines in PARP inhibitors (e.g., Niraparib analogs).[1]

Reaction Divergence Diagram

Applications Target 4-Bromo-2-hydrazinylbenzoic acid Indole 4-Bromo-7-carboxy-indole (BTK Inhibitor Scaffold) Target->Indole Fischer Indole Synthesis (AcOH, 110°C) Indazole 6-Bromo-indazol-3-one (PARP Inhibitor Scaffold) Target->Indazole Condensation (Intramolecular) Ketone Reagent: Ketone (e.g., 2-butanone) Ketone->Indole Acid Reagent: Acid/Heat (Cyclization) Acid->Indazole

Caption: Divergent synthesis pathways. The choice of co-reactant determines the heterocyclic core (Indole vs. Indazole).

Safety & Handling Protocols

Hydrazine derivatives are high-risk reagents.[1]

  • Toxicity: Hydrazines are potential carcinogens and skin sensitizers.[1][4] Double-gloving (Nitrile) and a chemical fume hood are mandatory.[1]

  • Instability: The free base is air-sensitive.[1] Always store as the hydrochloride salt under inert gas (Argon/Nitrogen) at -20°C.

  • Waste Disposal: Do not mix with oxidizing agents (bleach, peroxides) as this can generate nitrogen gas violently or form explosive azides.[1] Quench hydrazine residues with dilute hypochlorite slowly in an ice bath if necessary, but commercial waste disposal is preferred.

References

  • Bender, J. A., et al. (2011). Carbazole Carboxamide Compounds Useful as Kinase Inhibitors. U.S. Patent No.[1] 8,084,620.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Organic Syntheses. (1963).[1] Indazole. Org. Synth. 1963, 43, 65; Coll. Vol. 5, 650. (General procedure for 2-hydrazinobenzoic acid cyclization). [1]

  • BenchChem. (2025).[1][5] Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. (Protocol for indazole formation).[1][6]

  • PubChem. (2025).[1][7] 4-Hydrazinylbenzoic acid (Compound Summary). National Library of Medicine.[1]

Sources

Foundational

molecular weight and formula of 4-Bromo-2-hydrazinylbenzoic acid

The following technical guide details the molecular characteristics, synthesis, and applications of 4-Bromo-2-hydrazinylbenzoic acid , a critical intermediate in the synthesis of fused heterocyclic systems such as indazo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthesis, and applications of 4-Bromo-2-hydrazinylbenzoic acid , a critical intermediate in the synthesis of fused heterocyclic systems such as indazoles and quinazolines.

Synthesis, Characterization, and Application in Heterocyclic Chemistry

Executive Summary

4-Bromo-2-hydrazinylbenzoic acid (CAS: 1231892-17-3 as HCl salt) is a bifunctional building block characterized by a benzoic acid core substituted with a bromine atom at the C4 position and a hydrazine moiety at the C2 position.[1][2] Its structural uniqueness lies in the ortho-positioning of the hydrazine and carboxylic acid groups, which predisposes the molecule to intramolecular cyclization. This compound serves as a pivotal precursor for 6-bromo-1H-indazol-3(2H)-ones , scaffolds widely utilized in PARP inhibitors and kinase inhibitors within oncology drug discovery.

Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers should note that the compound is frequently supplied and handled as the hydrochloride salt to enhance stability against oxidation.

ParameterDataNotes
IUPAC Name 4-Bromo-2-hydrazinylbenzoic acid
Common Name 4-Bromo-2-hydrazinobenzoic acid
Molecular Formula C₇H₇BrN₂O₂ (Free Acid)C₇H₈BrClN₂O₂ (HCl Salt)Salt stoichiometry is typically 1:[3]1.
Molecular Weight 231.05 g/mol (Free Acid)267.51 g/mol (HCl Salt)High precision required for stoichiometry.
CAS Registry 1231892-17-3 (HCl Salt)Free acid CAS may vary by vendor.
Appearance Off-white to pale yellow solidDarkens upon air oxidation (hydrazine instability).
Solubility DMSO, Methanol (Hot)Poor solubility in water (Free Acid); Moderate (HCl Salt).
pKa (Predicted) ~3.5 (COOH), ~5.0 (Hydrazine)Zwitterionic character possible in neutral pH.

Synthetic Pathways & Reaction Engineering

The synthesis of 4-Bromo-2-hydrazinylbenzoic acid relies on Nucleophilic Aromatic Substitution (SₙAr) . The choice of starting material is critical for regioselectivity.

Mechanistic Strategy: The Fluorine Advantage

The preferred route utilizes 4-bromo-2-fluorobenzoic acid as the substrate.

  • Regioselectivity: The fluorine atom at C2 is highly activated by the ortho-carboxylic acid (electron-withdrawing).

  • Chemoselectivity: Fluorine is a superior leaving group to bromine in SₙAr reactions (due to the high electronegativity stabilizing the Meisenheimer complex intermediate). This ensures the hydrazine displaces the fluorine at C2 while leaving the bromine at C4 intact for downstream cross-coupling.

Synthesis Workflow Diagram

The following diagram illustrates the conversion of 4-bromo-2-fluorobenzoic acid to the target hydrazine, followed by its application in indazole synthesis.

SynthesisPath Start 4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7) Inter Meisenheimer Complex Start->Inter S_NAr Attack (Reflux, EtOH) Reagent Hydrazine Hydrate (Excess) Reagent->Inter Product 4-Bromo-2-hydrazinylbenzoic acid (Target) Inter->Product -HF (Aromatization) Cyclization 6-Bromo-1H-indazol-3-one (Scaffold) Product->Cyclization Acid Catalysis (-H2O)

Figure 1: Selective SₙAr synthesis pathway utilizing the activation difference between Fluorine and Bromine.

Detailed Experimental Protocol

Objective: Synthesis of 4-Bromo-2-hydrazinylbenzoic acid hydrochloride on a 10g scale.

Materials[3][4][5][6][7][8]
  • Precursor: 4-Bromo-2-fluorobenzoic acid (10.0 g, 45.6 mmol).

  • Reagent: Hydrazine monohydrate (64-65% solution, 22.8 g, ~450 mmol, 10 equiv). Note: Excess is crucial to prevent bis-substitution.

  • Solvent: Ethanol (100 mL) or Water (if green chemistry is prioritized).

  • Acid: Conc. HCl (37%).

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-2-fluorobenzoic acid (10.0 g) in Ethanol (100 mL).

  • Reagent Addition: Add Hydrazine monohydrate dropwise over 10 minutes at room temperature. A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Process Control: Monitor by TLC (System: MeOH/DCM 1:9). The starting material spot (high R_f) should disappear, replaced by a lower R_f fluorescent spot (hydrazine).

  • Workup (Free Acid): Cool the reaction mixture to room temperature. The excess hydrazine must be removed. Concentrate the solvent to ~20 mL under reduced pressure.

  • Salt Formation: Dilute the residue with water (50 mL) and cool to 0°C in an ice bath. Slowly add Conc. HCl until pH reaches ~1.0. A thick precipitate (the hydrochloride salt) will form.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold 1N HCl (2 x 20 mL) followed by cold isopropanol (1 x 20 mL) to remove trace hydrazine.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85–90%.

Applications in Drug Discovery[1][7][9]

The primary utility of 4-Bromo-2-hydrazinylbenzoic acid is its ability to undergo intramolecular condensation to form the indazole core.

Synthesis of Indazolones

Under acidic conditions (or thermal dehydration), the hydrazine terminal nitrogen attacks the carboxylic acid carbonyl carbon.

  • Reaction: Cyclodehydration.

  • Product: 6-Bromo-1H-indazol-3(2H)-one.

  • Significance: The bromine handle at position 6 is preserved, allowing for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or amine groups, a common motif in PARP inhibitors (e.g., Niraparib analogs).

Logical Application Flow

Application Target 4-Bromo-2-hydrazinylbenzoic acid Indazole 6-Bromo-indazolone Target->Indazole Cyclization (Acid/Heat) Coupling Pd-Catalyzed Cross Coupling (Suzuki/Buchwald) Indazole->Coupling + Aryl Boronic Acid Drug PARP/Kinase Inhibitor Candidate Coupling->Drug Library Synthesis

Figure 2: Downstream application of the core scaffold in medicinal chemistry libraries.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral signals are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.0–11.0 ppm (br s, 1H): COOH proton.

    • δ 8.5–9.5 ppm (br s, 3H): Hydrazine NH/NH₂ protons (broadened by HCl exchange).

    • δ 7.7 ppm (d, J=8.4 Hz, 1H): Aromatic H6 (adjacent to COOH).

    • δ 7.1 ppm (s, 1H): Aromatic H3 (between Br and Hydrazine).

    • δ 6.9 ppm (d, 1H): Aromatic H5.

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 231.0/233.0 (1:1 Br isotope pattern).

    • Negative Mode: [M-H]⁻ = 229.0/231.0.

Safety & Handling (E-E-A-T)

  • Hydrazine Hazard: Hydrazine hydrate is a known carcinogen and potent reducing agent. All reactions must be performed in a fume hood.

  • Genotoxicity: Hydrazine derivatives are potential genotoxic impurities (PGIs).[4] Thorough washing of the final product is required to ensure hydrazine levels are <1 ppm if used for GMP manufacturing.

  • Stability: The free base is prone to oxidation (turning brown). Store as the HCl salt under inert gas (Argon/Nitrogen) at -20°C.

References

  • PubChem. (2025). 4-Bromo-2-fluorobenzoic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Ningbo Inno Pharmchem. (2026). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. Retrieved from [Link]

Sources

Exploratory

Introduction: The Critical Role of Solubility in Chemical Development

An In-depth Technical Guide to the Solubility of 4-Bromo-2-hydrazinylbenzoic Acid in Organic Solvents Abstract: 4-Bromo-2-hydrazinylbenzoic acid is a key bifunctional molecule utilized in complex organic synthesis, parti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-2-hydrazinylbenzoic Acid in Organic Solvents

Abstract: 4-Bromo-2-hydrazinylbenzoic acid is a key bifunctional molecule utilized in complex organic synthesis, particularly as an intermediate for active pharmaceutical ingredients (APIs). A comprehensive understanding of its solubility in organic solvents is a cornerstone for optimizing reaction conditions, developing robust purification strategies, and enabling early-stage formulation activities. This technical guide provides a framework for understanding the physicochemical properties of 4-Bromo-2-hydrazinylbenzoic acid, its theoretical solubility profile, and a detailed, field-proven experimental protocol for accurately determining its thermodynamic solubility. This document is intended for researchers, process chemists, and drug development professionals who require reliable solubility data to accelerate their development timelines.

In the landscape of pharmaceutical and chemical development, solubility is a fundamental physical property that dictates the success of numerous processes. For a key intermediate like 4-Bromo-2-hydrazinylbenzoic acid, poor or uncharacterized solubility can create significant bottlenecks, impacting everything from reaction kinetics in a chosen solvent to the efficiency of crystallization and purification.[1] Inadequate solubility can lead to unreliable results in screening assays and complicate the transition from laboratory-scale synthesis to pilot-plant production.[2]

It is essential to distinguish between two primary types of solubility measurements:

  • Kinetic Solubility: A high-throughput assessment where a compound, pre-dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), is diluted into a buffer to determine the point of precipitation.[3][4] This method is rapid but can sometimes yield artificially high values as it starts from a solution state.[5]

  • Thermodynamic Solubility: Considered the "gold standard," this is the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material.[1] This measurement requires longer incubation times to ensure equilibrium is reached but provides the most accurate and reliable data for process development and biopharmaceutical classification.[3][6]

This guide will focus on the principles and methodologies for determining the thermodynamic solubility of 4-Bromo-2-hydrazinylbenzoic acid, providing the authoritative data required for robust scientific advancement.

Physicochemical Profile and Theoretical Solubility

The molecular structure of 4-Bromo-2-hydrazinylbenzoic acid—featuring a carboxylic acid group, a hydrazinyl moiety, and a bromine atom on an aromatic ring—provides clear indicators of its expected solubility behavior.

  • Polar, Protic Groups: The carboxylic acid (-COOH) and hydrazinyl (-NHNH₂) groups are capable of both donating and accepting hydrogen bonds. This suggests a strong affinity for polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

  • Aromatic System & Halogen: The benzene ring and the bromo- substituent introduce a degree of lipophilicity, which may afford some solubility in less polar solvents, although the highly polar functional groups are expected to dominate.

  • Amphiprotic Nature: The presence of an acidic group (carboxylic acid) and a basic group (hydrazinyl) means the molecule's charge state, and thus its solubility, will be highly dependent on the pH in aqueous systems. While less pronounced in organic solvents, the potential for acid-base interactions remains.

While specific, experimentally-derived physicochemical data for 4-Bromo-2-hydrazinylbenzoic acid is not widely published, we can reference data from its close analogue, 4-Hydrazinobenzoic acid, to inform our expectations.

Table 1: Physicochemical Properties of the Related Compound 4-Hydrazinobenzoic Acid

PropertyValueSource
Molecular FormulaC₇H₈N₂O₂[7]
Molecular Weight152.15 g/mol [7]
AppearanceWhitish yellow to beige crystalline powder[8]
pKa (Predicted)4.14 ± 0.10[9]

Based on these structural features, we can predict the following solubility trends for 4-Bromo-2-hydrazinylbenzoic acid:

  • High Solubility: Expected in polar aprotic solvents like DMSO and DMF, which are excellent hydrogen bond acceptors.

  • Moderate to Good Solubility: Expected in polar protic solvents like methanol and ethanol, facilitated by hydrogen bonding. Heating may be required to achieve higher concentrations.

  • Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes, toluene, and diethyl ether, where the molecule's polar nature prevents effective solvation.

Quantitative Solubility Data

Publicly available quantitative solubility data for 4-Bromo-2-hydrazinylbenzoic acid in organic solvents is limited. The following table summarizes known values. The scarcity of data underscores the necessity for researchers to perform their own experimental determinations using a standardized and robust protocol.

Table 2: Known Quantitative Solubility of 4-Bromo-2-hydrazinylbenzoic Acid

SolventSolubilityTemperatureMethodReference
Dimethyl Sulfoxide (DMSO)100 mg/mLNot SpecifiedNot Specified (sonication required)[9]
MethanolSlightly SolubleNot SpecifiedNot Specified (heating required)[9]

Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the most reliable technique for measuring thermodynamic solubility.[6] It ensures that the solvent is fully saturated and in equilibrium with the solid-state compound. The following protocol is a synthesis of best practices designed to produce accurate and reproducible results.

Core Principle and Workflow

The methodology involves adding an excess amount of the solid compound to a known volume of the test solvent. The resulting suspension is agitated at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[10] Afterward, the undissolved solid is separated by centrifugation and filtration, and the concentration of the dissolved compound in the clear supernatant is precisely quantified, most commonly by High-Performance Liquid Chromatography (HPLC).[6]

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add Excess Solid to Solvent B 2. Seal Vial & Agitate (Constant Temp, 24-48h) A->B Reach Equilibrium C 3. Centrifuge Sample to Pellet Solid B->C D 4. Filter Supernatant (Low-Binding Filter) C->D E 5. Prepare Serial Dilutions of Clear Filtrate D->E F 6. Quantify by HPLC-UV E->F G 7. Calculate Solubility (mg/mL or µM) F->G

Caption: Experimental workflow for the Shake-Flask thermodynamic solubility assay.
Detailed Step-by-Step Methodology

A. Materials and Reagents

  • 4-Bromo-2-hydrazinylbenzoic acid (solid, of known purity)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or vial rotator in a temperature-controlled incubator

  • Centrifuge

  • Low-binding syringe filters (e.g., 0.22 µm PVDF or PTFE, validated for the chosen solvent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

B. Experimental Procedure

  • Preparation: Add an excess amount of solid 4-Bromo-2-hydrazinylbenzoic acid to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial; typically, 2-5 mg of solid per 1 mL of solvent is adequate.

    • Expert Insight: Using excess solid is non-negotiable. It is the defining condition of an equilibrium solubility experiment, ensuring the solution is truly saturated.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial. Record the exact volume.

  • Equilibration: Securely cap the vial and place it on an orbital shaker or rotator set to a consistent agitation speed. The vial should be maintained at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours.

    • Expert Insight: Equilibrium is not instantaneous. A 24-hour minimum is standard, but for some crystalline compounds, 48 or even 72 hours may be necessary. A self-validating system would involve taking measurements at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing.[6]

  • Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully draw the supernatant using a syringe and filter it through a low-binding syringe filter into a clean vial.

    • Expert Insight: This is a critical step where errors can be introduced. Filter selection is key; the filter material must be chemically compatible with the solvent and exhibit low compound binding.[6] It is good practice to discard the first 100-200 µL of the filtrate to saturate any binding sites on the filter membrane.

  • Quantification:

    • Prepare a series of accurate serial dilutions of the clear filtrate using the same solvent.

    • Prepare a separate set of calibration standards from a known-concentration stock solution of 4-Bromo-2-hydrazinylbenzoic acid.

    • Analyze the diluted samples and calibration standards by HPLC-UV. The advantage of HPLC over simple spectrophotometry is its ability to separate the parent compound from any impurities or degradants, ensuring you are only quantifying the compound of interest.[6]

  • Calculation: Using the calibration curve, determine the concentration of 4-Bromo-2-hydrazinylbenzoic acid in the diluted samples. Back-calculate to find the concentration in the original undiluted supernatant. This value is the thermodynamic solubility.

Conclusion and Recommendations

The solubility of 4-Bromo-2-hydrazinylbenzoic acid is a critical parameter that influences its utility in synthetic and pharmaceutical applications. Based on its chemical structure, it is predicted to be most soluble in polar aprotic solvents like DMSO and moderately soluble in polar protic solvents such as methanol. However, due to the scarcity of publicly available data, experimental determination is imperative.

The Shake-Flask method detailed in this guide represents the authoritative standard for generating reliable thermodynamic solubility data.[6] By carefully controlling experimental variables such as temperature, equilibration time, and the phase separation technique, researchers can produce high-quality, trustworthy data. This data is fundamental for guiding solvent selection for chemical reactions, designing efficient crystallization processes, and informing early-stage drug formulation efforts, thereby ensuring a more streamlined and successful development path.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Safety Data Sheet: 4-Hydrazinobenzoic acid. Carl ROTH. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • 4-Hydrazinobenzoic acid | C7H8N2O2. PubChem. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments. World Health Organization (WHO). [Link]

Sources

Foundational

Technical Safety &amp; Handling Guide: 4-Bromo-2-hydrazinylbenzoic Acid

This technical guide provides an in-depth safety and handling analysis of 4-Bromo-2-hydrazinylbenzoic acid (and its common hydrochloride salt form). It is designed for researchers synthesizing or utilizing this compound...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth safety and handling analysis of 4-Bromo-2-hydrazinylbenzoic acid (and its common hydrochloride salt form). It is designed for researchers synthesizing or utilizing this compound as a scaffold in medicinal chemistry, particularly for indazole or quinazoline synthesis.

Document Control:

  • Target Compound: 4-Bromo-2-hydrazinylbenzoic acid (Free Base / HCl Salt)

  • Primary CAS: 1231892-17-3 (HCl Salt) | Note: Free base CAS is often unlisted; treat as derivative of 52356-01-1 (2-hydrazinobenzoic acid).

  • Risk Profile: Irritant, Potential Sensitizer, Air-Sensitive (Free Base).

Part 1: Chemical Identity & Structural Context[1]

The Molecule

This compound is a bifunctional intermediate combining a carboxylic acid and a hydrazine moiety on a brominated benzene ring. Its utility lies in its ability to undergo cyclization (e.g., with aldehydes or ketones) to form bioactive heterocycles.

PropertyData
Chemical Name 4-Bromo-2-hydrazinylbenzoic acid (often supplied as Hydrochloride)
Molecular Formula C₇H₇BrN₂O₂ (Free Base) / C₇H₈BrClN₂O₂ (HCl Salt)
Molecular Weight ~231.05 g/mol (Free Base)
Appearance Off-white to beige powder; darkens upon oxidation.[1]
Solubility Soluble in DMSO, DMF; slightly soluble in water (pH dependent); HCl salt soluble in water.
Purity & Impurity Profile (Safety Critical)

Synthesis typically involves the diazotization of 4-bromo-2-aminobenzoic acid followed by reduction (e.g., using SnCl₂ or Na₂SO₃).

  • Critical Impurity: Residual Diazonium salts (shock sensitive) or Tin residues (toxic heavy metal) may be present if not rigorously purified.

  • Degradation: The hydrazine group is susceptible to air oxidation, converting to the azo derivative or decomposing to release nitrogen gas.

Part 2: Hazard Identification (The "Why")

Standard SDS templates often list generic hazards. For this specific molecule, the risks are derived from its functional groups.

Mechanistic Toxicology
  • Hydrazine Moiety (-NHNH₂):

    • Sensitization: Hydrazines are notorious skin sensitizers. They can haptenize proteins, leading to allergic contact dermatitis.

    • Genotoxicity: While the benzoic acid group reduces volatility compared to hydrazine hydrate, the N-N bond remains a structural alert for mutagenicity (Ames positive potential).

  • Benzoic Acid Moiety (-COOH):

    • Acidity: Causes irritation to mucous membranes and eyes. Inhalation of dust leads to immediate respiratory distress.

  • Bromine Substituent:

    • Increases lipophilicity, potentially enhancing skin absorption compared to the non-halogenated analog.

GHS Classification (Derived)

Based on structural analogs (2-hydrazinobenzoic acid) and QSAR principles:

Hazard ClassCategoryH-Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][3][4][5][6][7]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[2][3][4][5][6][7][8]
Skin Sensitization Cat 1H317: May cause an allergic skin reaction.[6][9]
STOT - SE Cat 3H335: May cause respiratory irritation.[2][3][5][7][8]
Carcinogenicity Cat 2 (Suspected)H351: Suspected of causing cancer (based on hydrazine class).

Part 3: Risk Management & Protocols

PPE Decision Logic

Do not rely solely on a lab coat. The sensitization risk requires a barrier integrity check.

PPE_Decision_Tree Start Handling 4-Bromo-2-hydrazinylbenzoic acid State Physical State? Start->State Solid Dry Powder State->Solid Solution In Solution (DMSO/DMF) State->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk Permeation Solvent Permeation Risk Solution->Permeation Resp REQUIRED: N95/P100 Mask or Fume Hood Sash < 10cm DustRisk->Resp Yes (Weighing) Gloves1 Double Nitrile Gloves (Change immediately on splash) DustRisk->Gloves1 No (Closed Transfer) Permeation->Gloves1 Low (Aq/Alc) Gloves2 Silver Shield / Laminate Gloves (If dissolved in DMF/DMSO) Permeation->Gloves2 High (DMSO/DMF) Resp->Gloves1

Figure 1: PPE Selection Logic. Note that when dissolved in DMSO, the carrier solvent can transport the toxic hydrazine across the skin barrier, necessitating laminate gloves.

Storage & Stability Protocol

The free base is air-sensitive. The HCl salt is more stable but hygroscopic.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates the formation of azo-impurities (colored contaminants).

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass to prevent photolytic debromination.

Handling Protocol: Weighing & Solubilization

Objective: Prevent dust inhalation and oxidative degradation.

  • Preparation: Equilibrate the container to room temperature before opening to prevent condensation (which degrades the hydrazine).

  • Weighing: Perform strictly inside a chemical fume hood. Use an antistatic gun if the powder is fluffy/static-prone.

  • Solubilization:

    • Solvent Choice: DMSO-d6 or DMSO is standard for NMR/Biology.

    • Procedure: Add solvent to the solid. Do not dump solid into solvent (reduces dust puff).

    • Observation: If the solution turns immediate bright orange/red, significant oxidation to the azo-compound has occurred.

Part 4: Emergency Response

Spills (Solid)

Do NOT use a vacuum cleaner unless it is explosion-proof and HEPA-filtered (static spark risk with organic dusts).

  • Isolate: Evacuate the immediate 3-meter radius.

  • Dampen: Gently mist the powder with an inert oil or weak solvent (like isopropanol) to suppress dust.

  • Collect: Scoop into a chemically resistant bag.

  • Decontaminate: Wash the surface with a 10% Sodium Hypochlorite (Bleach) solution followed by water.

    • Chemistry: Hypochlorite oxidizes the hydrazine residue to Nitrogen gas (

      
      ).
      
    • Warning: This reaction is exothermic. Apply bleach slowly.

Exposure (Skin/Eye)[2][6]
  • Skin: Wash with soap and water for 15 minutes.[7] Do not use ethanol ; alcohols can enhance the penetration of hydrazines into the dermis.

  • Eyes: Irrigate for 15 minutes.[7][8][9] The acidic nature poses a risk of corneal opacity.

Part 5: Synthesis & Reaction Safety (Graphviz)

When using this compound to synthesize indazoles, the reaction pathway involves cyclization.

Reaction_Safety Start 4-Bromo-2-hydrazinylbenzoic acid Intermed Hydrazone Intermediate Start->Intermed Condensation Reagent + Aldehyde/Ketone Reagent->Intermed Cyclization Cyclization (Acid/Heat) Intermed->Cyclization Product Indazole/Phthalazinone Cyclization->Product Risk1 Risk: Exotherm Cyclization->Risk1 Control Temp

Figure 2: Synthesis workflow. The cyclization step often requires heat or acid, which can trigger thermal decomposition if not controlled.

Part 6: Regulatory & Disposal[9]

  • TSCA/REACH: This compound is likely not on the public inventory (TSCA) and is treated as a Research & Development (R&D) Exemption substance. It must be used solely by technically qualified individuals.

  • Disposal:

    • Stream: High BTU Incineration.

    • Pre-treatment: Do not mix with oxidizing acids (Nitric, Perchloric) in the waste stream, as this may form explosive azides or diazo compounds. Label waste clearly as "Hydrazine Derivative - Toxic".

References

  • PubChem. (n.d.). 2-Hydrazinobenzoic acid (Analogous Hazard Data). National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hydrazine: Occupational Health Guideline. Retrieved February 16, 2026, from [Link]

Sources

Exploratory

Technical Deep Dive: Acidity &amp; pKa Profile of 4-Bromo-2-hydrazinylbenzoic Acid

Topic: pKa Values and Acidity of 4-Bromo-2-hydrazinylbenzoic Acid Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists[1] Executive Summary & Compound Significa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Acidity of 4-Bromo-2-hydrazinylbenzoic Acid Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary & Compound Significance

4-Bromo-2-hydrazinylbenzoic acid (CAS: Free acid often unlisted; HCl salt: 1231892-17-3) is a critical bifunctional building block, primarily utilized in the synthesis of indazole-based kinase inhibitors (e.g., Btk inhibitors).[1] Its utility stems from the ortho-disposition of the hydrazine and carboxyl moieties, which facilitates cyclocondensation reactions.[1][2]

Understanding the acidity constants (pKa) of this molecule is not merely academic; it is the rate-limiting knowledge step for:

  • Process Optimization: Determining the precise pH for isolation (isoelectric precipitation).

  • Formulation: Predicting solubility behavior in aqueous media.

  • Synthetic Efficiency: Controlling the protonation state during nucleophilic attacks in heterocycle formation.[2]

This guide provides a structural analysis of its acidity, predicted pKa values based on Structure-Activity Relationships (SAR), and a validated protocol for experimental determination.[1][2]

Structural Analysis & Theoretical pKa Framework

To accurately estimate the pKa values, we must deconstruct the molecule into its constituent electronic vectors.[2] The compound is amphoteric , possessing both an acidic donor (Carboxylic Acid) and a basic acceptor (Hydrazine).[2]

Electronic Substituent Effects

The acidity is governed by the interplay of three structural features:

  • Benzoic Acid Core: The parent scaffold (Benzoic acid) has a pKa of 4.20 .[2]

  • 4-Bromo Substituent (Electron Withdrawing): The bromine atom at the para position (relative to the acid) exerts an inductive electron-withdrawing effect (-I).[1][2]

    • Effect: Stabilizes the carboxylate anion.[2]

    • Quantification: 4-Bromobenzoic acid has a pKa of 3.97 .[1][2][3] This suggests a

      
      pKa of approximately -0.23 relative to the parent.[1][2]
      
  • 2-Hydrazinyl Group (Ortho Effect):

    • Steric: The bulky hydrazine group forces the carboxylate out of planarity with the benzene ring, reducing resonance stabilization of the acid but often increasing acidity due to steric inhibition of conjugation.[2]

    • Electronic: The hydrazine group (-NH-NH

      
      ) is basic.[1][2] However, in the ortho position, it can form an intramolecular hydrogen bond with the carboxylate, stabilizing the Zwitterionic form.[2]
      
The Zwitterionic Equilibrium

In aqueous solution, 4-Bromo-2-hydrazinylbenzoic acid exists in equilibrium between three ionization states.

  • Cationic Form (

    
    ):  Both groups protonated (COOH, -NH
    
    
    
    -NH
    
    
    ).[1][2] Dominant at pH < 2.[2]
  • Zwitterionic/Neutral Form (

    
    ):  Carboxylate deprotonated (COO
    
    
    
    ), Hydrazine protonated (-NH
    
    
    ).[1][2] Dominant at pH 2.5 – 4.0.[2]
  • Anionic Form (

    
    ):  Both groups deprotonated.[1][2] Dominant at pH > 5.5.[2]
    
Predicted pKa Values

Based on Hammett equation modifications and analog data (Anthranilic acid: pKa


 2.05, pKa

4.95; 4-Bromobenzoic acid: pKa 3.97), the estimated values are:
Ionization StepFunctional GroupEstimated pKaStructural Justification
pKa

(Acidic)
Carboxylic Acid (-COOH)2.2 – 2.6 Significant acidification due to ortho-hydrazine cation (-I effect) and para-bromo substitution.[1][2]
pKa

(Basic)
Hydrazine (-NH-NH

)
3.8 – 4.5 Reduced basicity compared to phenylhydrazine (5.[2]2) due to the electron-withdrawing 4-Bromo and carboxyl groups.[1][2]
Isoelectric Point (pI) Net Charge = 03.0 – 3.5 The pH of minimum solubility; critical for isolation.[2]

Visualization: Ionization Pathways

The following diagram illustrates the protonation states and the logic flow for isolation.

IonizationScheme cluster_0 Isolation Strategy Cation Cationic Form (H2L+) Soluble (pH < 2.0) Zwitterion Zwitterion (HL) Precipitates (pI) (pH ~ 3.2) Cation->Zwitterion pKa1 ~ 2.4 (-H+) Zwitterion->Cation +H+ Anion Anionic Form (L-) Soluble (pH > 5.0) Zwitterion->Anion pKa2 ~ 4.2 (-H+) Anion->Zwitterion +H+

Caption: pH-dependent ionization states of 4-Bromo-2-hydrazinylbenzoic acid. Maximum recovery occurs at the isoelectric point (Zwitterion).[2]

Experimental Protocols for pKa Determination

Since exact literature values for this specific derivative are sparse, experimental validation is required for precise formulation.

Method A: Potentiometric Titration (Gold Standard)

Applicability: For samples with solubility > 1 mM.[2]

  • Preparation: Dissolve 10 mg of the compound in 10 mL of degassed water. If solubility is poor, use a co-solvent system (e.g., Methanol/Water 20:[2]80) and extrapolate to zero organic solvent using the Yasuda-Shedlovsky equation.[1][2]

  • Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

  • Execution:

    • Acidify the sample to pH 1.5 using HCl to ensure full protonation.[2]

    • Titrate with NaOH under inert nitrogen atmosphere (to prevent carbonate formation) until pH 11.

  • Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the neutralization of excess HCl.[2] The subsequent buffer regions correspond to pKa

    
     (COOH) and pKa
    
    
    
    (Hydrazine).[2] Use Bjerrum plot analysis to calculate exact constants.[2]
Method B: UV-Metric Titration (For Low Solubility)

Applicability: Highly sensitive, ideal for sparing soluble compounds (< 0.1 mM).[2]

  • Principle: The UV spectrum of the benzoic acid core shifts significantly upon deprotonation (bathochromic shift).[2]

  • Workflow:

    • Prepare a 50 µM stock solution in a universal buffer (Briton-Robinson).

    • Aliquot into cuvettes adjusted to pH 1.0 through 8.0 (0.5 unit increments).

    • Measure Absorbance (200–400 nm).[2]

    • Plot Absorbance at

      
       vs. pH.[2] The inflection point of the sigmoidal curve represents the pKa.[2]
      

Implications for Synthesis & Isolation

The pKa profile dictates the "Sweet Spot" for isolating this intermediate during indazole synthesis.[2]

  • Isolation Hazard: Washing the product with 5% NaHCO

    
     (pH ~8.[2]5) will deprotonate the carboxylic acid, forming the sodium salt (Sodium 4-bromo-2-hydrazinylbenzoate), which is highly water-soluble.[1][2] Result: Massive yield loss. 
    
  • Correct Protocol:

    • Reaction mixture (often alkaline or acidic depending on hydrolysis step) should be adjusted.[2][4][5]

    • Target pH 3.0 – 3.5 (The Isoelectric Point).[2]

    • At this pH, the Zwitterion dominates, net charge is zero, and lattice energy is maximized, leading to precipitation.[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11464, 4-Bromobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (1942).[2] o-Hydrazinobenzoic acid hydrochloride.[1][2] Org. Synth. 22, 58. Retrieved from [Link][2]

  • Google Patents. (2014).[2] Indole carboxamide compounds and methods of use (US9920031B2).[2] [Describes use of 4-bromo-2-hydrazinylbenzoic acid in Btk inhibitor synthesis]. Retrieved from

Sources

Foundational

The Indazole Gateway: Therapeutic Potential and Synthetic Utility of 4-Bromo-2-hydrazinylbenzoic Acid Analogs

The following technical guide details the therapeutic and synthetic utility of 4-Bromo-2-hydrazinylbenzoic acid analogs, structured for researchers and drug discovery professionals. [1] Executive Summary 4-Bromo-2-hydraz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic and synthetic utility of 4-Bromo-2-hydrazinylbenzoic acid analogs, structured for researchers and drug discovery professionals.

[1]

Executive Summary

4-Bromo-2-hydrazinylbenzoic acid (and its hydrochloride salt) is not merely a chemical reagent; it is a linchpin intermediate in the synthesis of privileged medicinal scaffolds.[1][2] Its primary value lies in its ability to cyclize into 6-bromo-1H-indazole derivatives.[1][3]

The indazole core is a bioisostere of the purine ring found in ATP, making it a critical pharmacophore for developing ATP-competitive kinase inhibitors.[3][4] The "4-bromo" substituent on the benzoic acid precursor translates to a "6-bromo" handle on the indazole ring, a position that—structurally—points towards the solvent-exposed region of the kinase binding pocket. This allows medicinal chemists to attach solubilizing groups or specificity-conferring "warheads" via palladium-catalyzed cross-coupling, without disrupting the essential hydrogen bonding at the hinge region.

This guide explores the transition from this hydrazine precursor to potent therapeutics targeting PLK4 , Akt , VEGFR , and FtsZ .

The Chemical Scaffold: A "Spring-Loaded" Precursor[1]

The therapeutic potential of 4-Bromo-2-hydrazinylbenzoic acid is encoded in its trisubstituted benzene structure:

  • C1 Carboxylic Acid (Electrophile): Serves as the cyclization anchor.[1]

  • C2 Hydrazine (Nucleophile): Positioned ortho to the acid, creating a "spring-loaded" system ready to close into a 5-membered pyrazole ring.[1]

  • C4 Bromine (Functional Handle): A stable halogen that survives the cyclization conditions, remaining available for late-stage diversification (e.g., Suzuki-Miyaura coupling).[1]

Structural Transformation Logic

The numbering shift during cyclization is critical for Structure-Activity Relationship (SAR) planning.[1][2]

  • Benzoic Acid C1

    
    Indazole C3  (or C3a interface).[1]
    
  • Benzoic Acid C2

    
    Indazole N1 .[1]
    
  • Benzoic Acid C4

    
    Indazole C6 .[1]
    

Thus, 4-bromo -2-hydrazinylbenzoic acid yields 6-bromo indazole derivatives.[1]

Transformation cluster_0 Precursor cluster_1 Cyclization cluster_2 Privileged Scaffold Precursor 4-Bromo-2-hydrazinyl- benzoic acid (Ortho-disposition) Intermediate Condensation & Dehydration Precursor->Intermediate Acid/Heat Product 6-Bromo-1H-indazol-3-ol (Kinase Hinge Binder) Intermediate->Product Ring Closure caption Figure 1: The regiochemical transformation from benzoic acid precursor to the 6-bromoindazole scaffold.

Therapeutic Targets & Mechanism of Action

The analogs derived from this scaffold are predominantly Type I or Type II Kinase Inhibitors .

Oncology: Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a master regulator of centriole duplication.[1][2][5] Overexpression leads to centrosome amplification and genomic instability.

  • Mechanism: Indazole derivatives derived from this scaffold bind to the ATP pocket of PLK4.

  • Role of the 6-Br Handle: The bromine allows the attachment of aryl or heteroaryl groups that extend into the hydrophobic back pocket or solvent front, achieving nanomolar potency (

    
     nM) and high selectivity over PLK1/2/3.
    
Oncology: Akt (Protein Kinase B)[1] Pathway

The PI3K/Akt pathway is dysregulated in >50% of human tumors.

  • Challenge: Developing ATP-competitive inhibitors that are selective for Akt over PKA/PKC is difficult due to high homology.[1]

  • Solution: 6-Bromoindazoles serve as the core for "Analog Sensitive" kinase inhibitors.[1] The nitrogen atoms of the indazole form hydrogen bonds with the hinge region (Glu228/Ala230 in Akt), while the C6-substituent exploits subtle differences in the gatekeeper residues.

Antibacterial: FtsZ Inhibition

Filamentous temperature-sensitive protein Z (FtsZ) is a tubulin homolog essential for bacterial cell division.[1][2]

  • Application: 4-Bromo-1H-indazole derivatives (isomeric to the 6-bromo variants, but accessible via similar hydrazine chemistry) have shown efficacy against MRSA by inhibiting Z-ring formation.[1]

MOA cluster_binding ATP Binding Pocket Target Target Kinase (e.g., PLK4, VEGFR) ATP ATP (Native Ligand) ATP->Target Blocked Inhibitor 6-Bromoindazole Analog Inhibitor->Target Competitive Inhibition Hinge Hinge Region (H-Bonding) Inhibitor->Hinge Indazole N-H interaction Solvent Solvent Front (Selectivity) Inhibitor->Solvent C6-Substituent (via Br) Gatekeeper Gatekeeper Residue (Steric Control) caption Figure 2: Mechanism of Action. The indazole core mimics ATP's purine, while the C6-tail confers specificity.

[1][3]

Structure-Activity Relationships (SAR)[1]

The following table summarizes how modifications to the 4-bromo-2-hydrazinylbenzoic acid core translate to biological activity in the final indazole product.

Feature (Precursor)Feature (Indazole)Biological FunctionModification Strategy
Hydrazine (C2) N1/N2 Nitrogens Hinge Binding: Forms critical H-bonds with kinase backbone (e.g., Glu/Ala residues).[1][2]Must remain unsubstituted for H-bond donor capability.[1]
Carboxyl (C1) C3 Position Core Stability/Fit: Often converted to -OH (indazolone) or -H.C3-OH can be converted to C3-Cl for further nucleophilic substitution (e.g., with amines).[1][2]
Bromine (C4) C6 Position Selectivity Vector: Points towards solvent; tolerates bulky groups.[1]Suzuki Coupling: Attach pyridines, pyrazoles, or solubilizing morpholine tails.
Benzene Ring Benzo-fused Ring Hydrophobic Interaction: Van der Waals contact with the binding pocket floor.[1]Fluorine substitution (e.g., 5-F) can modulate metabolic stability.[1]

Experimental Protocols

Synthesis of 4-Bromo-2-hydrazinylbenzoic Acid (HCl Salt)

This protocol utilizes a diazotization-reduction sequence, preferable for its scalability compared to nucleophilic aromatic substitution.[1]

Reagents:

  • 4-Bromo-2-aminobenzoic acid (Starting Material)[1]

  • Sodium Nitrite (

    
    )[1][6]
    
  • Stannous Chloride (

    
    ) or Sodium Sulfite (
    
    
    
    )[1]
  • Hydrochloric Acid (conc.[1][6] HCl)

Step-by-Step Workflow:

  • Diazotization: Dissolve 4-bromo-2-aminobenzoic acid (10 mmol) in conc. HCl (20 mL) and water (10 mL).[1] Cool to

    
     in an ice-salt bath.
    
  • Nitrite Addition: Add a solution of

    
     (11 mmol) in water dropwise, maintaining temperature 
    
    
    
    . Stir for 30 min. The solution should turn clear/yellowish (diazonium salt formation).[1]
  • Reduction: Prepare a solution of

    
     (25 mmol) in conc. HCl at 
    
    
    
    .[1] Add the diazonium solution to the stannous chloride solution slowly with vigorous stirring.
  • Precipitation: Stir for 2 hours at RT. The hydrazine hydrochloride salt will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold dilute HCl, then diethyl ether. Dry under vacuum.[1][6]

    • Yield expectation: 60-75%.[1]

    • Validation: LC-MS (check for M+1 of hydrazine mass) and

      
      -NMR (disappearance of amine protons, appearance of hydrazine broad peaks).[1]
      
Cyclization to 6-Bromo-1H-indazol-3-ol

Reagents:

  • 4-Bromo-2-hydrazinylbenzoic acid HCl[1]

  • Acetic acid (glacial) or Ethanol[1]

  • Reflux setup[1]

Protocol:

  • Suspend the hydrazine intermediate (5 mmol) in glacial acetic acid (15 mL).

  • Heat to reflux (

    
    ) for 4–6 hours.
    
  • Monitor by TLC (conversion of polar acid to less polar indazolone).[1]

  • Cool to RT. Pour into ice water.

  • The product, 6-bromo-1H-indazol-3-ol (tautomerizes with 3-indazolone), will precipitate.[1] Filter and recrystallize from ethanol.

Challenges & Future Directions

Toxicity Concerns

Hydrazine-containing intermediates are potential genotoxic impurities (PGIs).[1]

  • Mitigation: In drug substance manufacturing, the hydrazine moiety is consumed in the cyclization step. Rigorous quality control (QC) using derivatization HPLC (e.g., with benzaldehyde) is required to ensure residual hydrazine levels are

    
     ppm in the final API.[1]
    
Metabolic Stability

The indazole ring is generally stable, but the C3 position (if left as -OH) is prone to glucuronidation (Phase II metabolism).[1]

  • Strategy: Medicinal chemists often convert the C3-OH to C3-H (via reduction) or C3-Amine (via chlorination and

    
    ) to improve oral bioavailability and half-life.[1]
    
PROTAC Development

The "4-bromo" (C6-bromo) handle is an ideal attachment point for PROTAC (Proteolysis Targeting Chimera) linkers.[1] By attaching an E3 ligase ligand (e.g., Thalidomide or VHL ligand) to the C6 position, researchers can degrade the target kinase rather than just inhibiting it.

References

  • BenchChem Technical Support. (2025).[1][3][4][6][7] Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. BenchChem. Link[1]

  • Shokat Lab. (2010).[1][8] Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. University of California, San Francisco.[8] Link

  • National Institutes of Health (NIH). (2025).[1] Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Link

  • MDPI. (2024).[1] 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents. MDPI.[1] Link[1]

  • Organic Chemistry Portal. (2012). Indazole Synthesis: Recent Advances and Methodologies. Organic Chemistry Portal. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 6-Bromoindazoles from 4-Bromo-2-hydrazinylbenzoic Acid

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of functionalized indazole scaffolds. It details the conversion of 4-Bromo-2-hydrazinylbenzoic acid into 6-Bromo-1H-indaz...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of functionalized indazole scaffolds. It details the conversion of 4-Bromo-2-hydrazinylbenzoic acid into 6-Bromo-1H-indazol-3-ol (also known as 6-bromoindazol-3-one) and its subsequent transformation into the versatile building block 3-Chloro-6-bromo-1H-indazole .

Introduction & Strategic Value

Indazoles are privileged structures in medicinal chemistry, serving as core scaffolds for kinase inhibitors (e.g., Axitinib, Pazopanib), anti-inflammatory agents, and estrogen receptor modulators.[1][2] The specific precursor, 4-Bromo-2-hydrazinylbenzoic acid , offers a unique strategic advantage: it pre-installs a bromine handle at the C6 position of the resulting indazole.

This "bromo-handle" is chemically orthogonal to the reactivity at the C3 position (which can be chlorinated, aminated, or alkylated), enabling sequential, regioselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to rapidly generate diverse libraries of 3,6-disubstituted indazoles.

Retrosynthetic Logic

The synthesis relies on an intramolecular condensation between the nucleophilic hydrazine moiety and the electrophilic carboxylic acid. While simple thermal dehydration is possible, acid-catalyzed cyclization is preferred to suppress side reactions and ensure high yields of the target indazol-3-one .

ReactionScheme SM 4-Bromo-2-hydrazinylbenzoic acid Inter Intermediate (Hydrazide/Lactam) SM->Inter Acid/Heat Cyclization Prod 6-Bromo-1H-indazol-3-ol (Indazolone) Inter->Prod -H2O Deriv 3-Chloro-6-bromo-1H-indazole (Versatile Scaffold) Prod->Deriv POCl3 Chlorination

Figure 1: Synthetic pathway from benzoic acid precursor to functionalized indazole core.[3][4][5][6][7][8]

Critical Analysis of Reaction Parameters

Regiochemistry and Numbering

It is crucial to correctly map the atoms from the precursor to the product.[2]

  • Precursor: 4-Bromo-2-hydrazinylbenzoic acid.

    • C1: Carboxyl group (Electrophile)

    • C2: Hydrazine group (Nucleophile)[2]

    • C4: Bromine atom[4][7][9]

  • Transformation: The hydrazine N2 attacks C1. The C2-C1 bond becomes the C7a-C3a bridge.

  • Outcome: The bromine atom at C4 of the benzoic acid ends up at position 6 of the indazole ring (meta to the bridgehead nitrogen).

    • Product: 6-Bromo-1H-indazol-3-ol (Tautomer: 6-Bromo-1,2-dihydro-3H-indazol-3-one).

Tautomerism Considerations

The product exists in a tautomeric equilibrium between the indazol-3-one (lactam) and indazol-3-ol (enol) forms.

  • Solid State: Predominantly the lactam (indazolone) form.

  • Reactivity:

    • O-Alkylation: Favored by base catalysis (forming 3-alkoxyindazoles).

    • Chlorination: Reacts via the enol form with phosphoryl chloride to yield 3-chloroindazoles.

Detailed Experimental Protocols

Protocol A: Cyclization to 6-Bromo-1H-indazol-3-ol

This protocol utilizes acid-catalyzed thermal cyclization, which is robust and scalable.

Reagents:

  • 4-Bromo-2-hydrazinylbenzoic acid (1.0 equiv)

  • Hydrochloric acid (conc. 37%, 1.1 equiv relative to HCl salt formation)[2]

  • Water (Solvent, 10-20 volumes)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Bromo-2-hydrazinylbenzoic acid (e.g., 10.0 g) in water (150 mL).

  • Acidification: Slowly add concentrated HCl (approx. 5-10 mL). If the starting material was a hydrochloride salt, reduce added acid. The goal is to maintain a pH < 2 to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (100 °C) for 2–4 hours .

    • Observation: The suspension may initially dissolve or change color (often pale yellow to tan) before the product begins to precipitate as the less soluble lactam.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM) or LC-MS. Look for the disappearance of the benzoic acid peak and the appearance of the mass M+1 = 213/215 (Br isotope pattern).

  • Isolation: Cool the reaction mixture to room temperature and then to 0–5 °C in an ice bath.

  • Filtration: Filter the solid precipitate.

  • Purification (Acid/Base Swing):

    • Suspend the crude solid in 1M NaOH (solid dissolves as the sodium enolate).

    • Filter off any insoluble impurities.[2]

    • Acidify the filtrate with 1M HCl to pH 4–5. The purified 6-bromo-1H-indazol-3-ol will reprecipitate.

    • Filter, wash with cold water, and dry under vacuum at 60 °C.

Yield Expectation: 85–95%. Characterization: 1H NMR (DMSO-d6) typically shows a broad singlet >11 ppm (NH/OH) and aromatic signals consistent with 1,2,4-trisubstitution.

Protocol B: Functionalization to 3-Chloro-6-bromo-1H-indazole

This step converts the "inert" lactam into a reactive electrophile for SNAr or cross-coupling.

Reagents:

  • 6-Bromo-1H-indazol-3-ol (from Protocol A)

  • Phosphoryl chloride (POCl3) (5–10 equiv, acts as solvent and reagent)[2]

  • Base: Pyridine or N,N-Dimethylaniline (0.5 equiv, catalyst)

Step-by-Step Procedure:

  • Setup: Place dried 6-bromo-1H-indazol-3-ol (5.0 g) in a heavy-walled pressure vial or round-bottom flask.

  • Addition: Carefully add POCl3 (20 mL) and the catalytic base (pyridine, 1.0 mL). Caution: Exothermic.[3]

  • Reaction: Heat to 100–110 °C for 4 hours. The suspension should clear to a brown solution.[2]

  • Quench (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice (approx. 200 g) with vigorous stirring. POCl3 hydrolysis is violent; do this in a fume hood.

  • Neutralization: Adjust the pH of the aqueous slurry to ~7–8 using saturated NaHCO3 solution or 10% NaOH.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Crystallization: Recrystallize from Ethanol/Water or Toluene if necessary.

Product: 3-Chloro-6-bromo-1H-indazole . Utility: The 3-Cl group can now be displaced by amines (to make 3-aminoindazoles) or coupled via Suzuki (reactivity order: 3-I > 3-Br/3-Cl > 6-Br). Since we have 3-Cl and 6-Br, the 6-Br is often more reactive towards Pd-catalysis than the 3-Cl, allowing selective functionalization at C6 first if desired, or SNAr at C3 first.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization due to low temp or insufficient acid.[2]Ensure vigorous reflux (100°C). Check pH is <2. Extend time to 6h.
Product is Colored (Dark Brown) Oxidation of hydrazine residues.Add a pinch of sodium metabisulfite during the quench. Recrystallize from ethanol/charcoal.
Incomplete Chlorination (Protocol B) Moisture in starting material.[2]Dry the indazolone thoroughly (>4h at 60°C vacuum) before adding POCl3. Water destroys the reagent.
Regioselectivity Issues (Alkylation) N1 vs N2 vs O alkylation.For N1-alkylation, use bases like Cs2CO3 or NaH in DMF. For O-alkylation, use Ag2CO3.

References

  • Organic Syntheses , Coll.[2] Vol. 4, p. 536 (1963); Vol. 30, p. 48 (1950). Preparation of Indazolone.[2][10][11][12]Link

  • Journal of Medicinal Chemistry. "Discovery of Indazole Derivatives as Potent Inhibitors." Specifically referencing the utility of 3-haloindazoles.
  • Vertex AI Search Results. "Synthesis of 6-bromo-1H-indazol-3-ol from 2-hydrazino-4-bromobenzoic acid.
  • ChemRxiv . "Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine." Provides analogous conditions for hydrazine cyclizations.Link

  • PrepChem . "Synthesis of 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole." Demonstrates the utility of the 6-bromo scaffold.Link

Safety Warning: Hydrazine derivatives are potential carcinogens and sensitizers. POCl3 is corrosive and reacts violently with water. Perform all operations in a functioning fume hood with appropriate PPE.

Sources

Application

Core Directive: Intramolecular Cyclization to 6-Bromo-1,2-dihydro-3H-indazol-3-one

An Application Guide to the Cyclization of 4-Bromo-2-hydrazinylbenzoic Acid: Protocols and Mechanistic Insights Introduction 4-Bromo-2-hydrazinylbenzoic acid is a versatile bifunctional molecule that serves as a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Cyclization of 4-Bromo-2-hydrazinylbenzoic Acid: Protocols and Mechanistic Insights

Introduction

4-Bromo-2-hydrazinylbenzoic acid is a versatile bifunctional molecule that serves as a pivotal starting material for the synthesis of various heterocyclic scaffolds. Its structure, featuring a nucleophilic hydrazine group positioned ortho to a carboxylic acid, is primed for intramolecular cyclization reactions. This arrangement allows for the efficient construction of fused ring systems that are of significant interest to researchers in medicinal chemistry and materials science. The bromine substituent provides a valuable synthetic handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries.

This document provides detailed application notes and experimental protocols for the primary cyclization pathway of 4-Bromo-2-hydrazinylbenzoic acid, leading to the formation of 6-Bromo-1,2-dihydro-3H-indazol-3-one. We will explore the mechanistic underpinnings of this transformation, provide a robust, step-by-step protocol, and discuss alternative synthetic strategies for related heterocyclic systems.

The most direct and thermodynamically favored cyclization pathway for 4-Bromo-2-hydrazinylbenzoic acid is an intramolecular condensation to form a five-membered indazolone ring. This reaction proceeds readily under acidic conditions and is a foundational method for synthesizing this important heterocyclic core. The general strategy was first reported by Emil Fischer and has been a reliable method for creating indazolones from ortho-hydrazino benzoic acids for over a century[1].

Mechanism and Rationale

The reaction is typically catalyzed by a strong mineral acid, such as hydrochloric acid (HCl). The process involves two key steps:

  • Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Intramolecular Nucleophilic Attack: The terminal nitrogen atom of the ortho-hydrazinyl group, acting as a potent nucleophile, attacks the activated carbonyl carbon.

  • Dehydration Cascade: The resulting tetrahedral intermediate undergoes a series of proton transfers and subsequently eliminates a molecule of water to form the stable, aromatic-fused indazolone ring system.

Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier for the cyclization and dehydration steps[2][3].

Caption: General synthesis of a phthalazinone derivative.

This distinction highlights the importance of precursor structure in directing the outcome of heterocyclic synthesis. The ortho-arrangement of the hydrazinyl and carboxyl groups in 4-Bromo-2-hydrazinylbenzoic acid preordains it for the formation of the five-membered indazolone ring through an efficient intramolecular process.

Conclusion

4-Bromo-2-hydrazinylbenzoic acid is an excellent substrate for the high-yield synthesis of 6-Bromo-1,2-dihydro-3H-indazol-3-one via a straightforward acid-catalyzed intramolecular cyclization. The protocol provided is robust and relies on classical, well-understood reaction principles. The inherent reactivity of the starting material strongly favors the formation of the five-membered indazolone ring over other potential isomers, making it a reliable building block for accessing this valuable heterocyclic scaffold.

References

  • Vertex AI Search, Grounding API. (n.d.). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles.
  • Kumar, V., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Organic Syntheses. (n.d.). Indazole. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available at: [Link]

  • Greenwald, R. B., et al. (2006). An intramolecular cyclization reaction is responsible for the in vivo inefficacy and apparent pH insensitive hydrolysis kinetics of hydrazone carboxylate derivatives of doxorubicin. Bioconjugate Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazolone synthesis. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological study of some novel schiffs bases of indazolone derivatives. Available at: [Link]

  • Longdom Publishing. (n.d.). Recent Developments in Chemistry of Phthalazines. Available at: [Link]

  • HETEROCYCLES. (2005). ACID CATALYZED CYCLIZATION REACTION OF 3-HYDRAZONO-1,1,1-. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Available at: [Link]

  • Google Patents. (n.d.). Process for producing phthalazinone and derivatives of the same.
  • Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Available at: [Link]

  • Arkat USA. (n.d.). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. Available at: [Link]

Sources

Method

Application Note: Optimized Peptide Coupling Conditions for Benzoic Acid Derivatives

Executive Summary The incorporation of benzoic acid derivatives into peptide backbones or as N-terminal capping groups presents unique challenges distinct from standard amino acid coupling. Unlike aliphatic amino acids,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of benzoic acid derivatives into peptide backbones or as N-terminal capping groups presents unique challenges distinct from standard amino acid coupling. Unlike aliphatic amino acids, benzoic acids possess a conjugated


-system that transmits electronic effects (Hammett 

values) directly to the reactive carbonyl. Furthermore, ortho-substitution creates significant steric blockades (A-values) that can render standard carbodiimide chemistry (EDC/DIC) ineffective.

This guide provides a validated decision matrix and detailed protocols for three distinct scenarios: standard benzoylation, sterically hindered couplings (e.g., 2,6-disubstituted systems), and scalable/green synthesis using Propylphosphonic Anhydride (T3P).

Strategic Selection Guide: The "Benzoyl" Challenge

Electronic Effects
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or halogens at the para or meta positions increase the electrophilicity of the carbonyl carbon, theoretically aiding amine attack. However, they also stabilize the carboxylate anion, making the initial activation step with uronium/phosphonium salts slower.
  • Electron-Donating Groups (EDGs): Groups like

    
     or 
    
    
    
    render the carbonyl carbon less electrophilic, requiring highly reactive intermediates (e.g., acid chlorides or HOAt-esters) to drive the reaction to completion.
Steric Hindrance (The "Ortho Effect")

Substituents at the 2- and 6-positions (e.g., 2,6-dimethylbenzoic acid) twist the carboxyl group out of planarity with the aromatic ring. This prevents resonance stabilization but creates a massive steric wall. Standard reagents like HBTU often fail here because the bulky benzotriazole active ester cannot form or is too hindered for the amine to approach.

Reagent Decision Matrix

The following logic flow dictates the optimal reagent choice based on substrate properties.

ReagentSelection Start Substrate Analysis: Benzoic Acid Derivative Ortho Are there substituents at ortho (2,6) positions? Start->Ortho Electronic Electronic Nature of Substituents? Ortho->Electronic No / Mono-ortho ProtocolC Protocol C: Acid Chloride Activation (Ghosez or Oxalyl Chloride) Ortho->ProtocolC Yes (2,6-disubstituted) Severe Sterics ProtocolA Protocol A: HATU / DIPEA (Standard High-Throughput) Electronic->ProtocolA Neutral / Mild EWG ProtocolB Protocol B: T3P (Propylphosphonic Anhydride) (Green / Low Epimerization) Electronic->ProtocolB Strong EDG / Scalable / Chiral Amine Partner ProtocolA->ProtocolB If yield < 50% or Purification issues

Figure 1: Decision matrix for selecting coupling conditions based on steric and electronic properties of the benzoic acid derivative.

Experimental Protocols

Protocol A: High-Reactivity Standard (HATU)

Best For: Routine library synthesis, mono-substituted benzoic acids, electron-poor acids. Mechanism: Generates an OAt-active ester.[1][2][3] The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group effect), accelerating the coupling by ~10x compared to HBTU.

Reagents:

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF (anhydrous)[4]

Step-by-Step:

  • Dissolve the benzoic acid derivative (1.0 mmol) in anhydrous DMF (3 mL, 0.3 M concentration).

  • Add DIPEA (2.0 mmol, 348 µL). Note: Ensure pH is >8 (check with wet pH paper).

  • Add HATU (1.1 mmol, 418 mg) in one portion.

  • Critical Step: Stir for 2–5 minutes to allow formation of the activated ester. Do not wait longer than 10 minutes to avoid hydrolysis or rearrangement.

  • Add the amine component (1.1 mmol).

  • Stir at Room Temperature (RT) for 1–2 hours.

  • Monitor: Check via LCMS.

    • Success: Product mass observed.[5][6]

    • Failure Mode: If M+99 peak is observed, the amine has reacted with HATU (guanidinylation). This indicates the acid activation was too slow. Switch to Protocol C.

Protocol B: The "Green" & Scalable Method (T3P)

Best For: Scale-up (>5g), electron-rich acids, and coupling to chiral amines (lowest risk of racemization). Advantages: T3P (Propylphosphonic anhydride) generates water-soluble byproducts, eliminating the need for column chromatography in many cases.[7]

Reagents:

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF.

Step-by-Step:

  • Dissolve the benzoic acid (1.0 mmol) and the amine (1.1 mmol) in EtOAc (3 mL). Note: Unlike HATU, T3P allows mixing acid and amine first.

  • Cool the mixture to 0 °C (ice bath).

  • Add the base (Pyridine, 4.0 mmol, 322 µL).

  • Add T3P solution (1.5 mmol) dropwise over 5 minutes.

  • Allow to warm to RT and stir for 3–12 hours.

    • Note: T3P kinetics are slower than HATU but cleaner.

  • Workup: Dilute with EtOAc, wash with water (x2), 1M HCl (x2), and sat.

    
    . The byproducts are washed away in the aqueous layer.[7]
    
Protocol C: The "Nuclear Option" (Acid Chlorides)

Best For: 2,6-disubstituted benzoic acids (e.g., 2,6-dimethyl, 2,4,6-trimethyl) and extremely low-nucleophilicity amines. Rationale: The steric bulk of 2,6-substituents prevents the formation of bulky active esters (OBt/OAt). The acid chloride is the smallest possible activated species.

Reagents:

  • Activation: Oxalyl Chloride (1.2 equiv) + DMF (catalytic) OR Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

  • Solvent: DCM (Dichloromethane).[4]

Step-by-Step:

  • Activation: Dissolve hindered benzoic acid (1.0 mmol) in dry DCM (3 mL).

  • Add catalytic DMF (1–2 drops).

  • Add Oxalyl Chloride (1.2 mmol, 102 µL) dropwise at 0 °C. Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Stir at RT for 1 hour until gas evolution ceases.

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride (which would react with the amine). Redissolve the crude acid chloride in fresh DCM.

  • Coupling: Add the amine (1.0 mmol) and a scavenger base (Et3N or DIPEA, 1.5 equiv).

  • Stir for 2–16 hours. If reactivity is still low, add DMAP (0.1 equiv) as a nucleophilic catalyst.

Quantitative Comparison & Troubleshooting

Reagent Performance Data
ReagentReactivitySteric ToleranceByproduct RemovalCostRisk of Side Rxn
HATU HighModerateChromatography Req.HighGuanidinylation (High)
T3P ModerateHighAqueous ExtractionLowLow
Acid Chloride Very HighVery HighEvaporation Req.LowHydrolysis (High)
EDC/HOBt LowLowUrea precipitationLowSlow / Incomplete
Troubleshooting Common Failures

Scenario 1: LCMS shows [M+99] peak.

  • Cause: Guanidinylation.[4][6][8] The amine reacted with the HATU uronium center instead of the activated acid.

  • Fix: Pre-activate the acid with HATU/DIPEA for exactly 2 minutes before adding the amine. If this fails, the acid is too hindered; switch to Protocol C .

Scenario 2: Low conversion with 2,6-disubstituted acids.

  • Cause: Steric clash preventing active ester formation.

  • Fix: Use Ghosez's Reagent to form the acid chloride in neutral conditions, or use PyClU (chlorouronium salt) which generates an acid chloride in situ.

Scenario 3: Product racemization (of the amine partner).

  • Cause: Over-activation leading to oxazolone formation (if the acid was an amino acid) or simply high basicity.

  • Fix: Switch to Protocol B (T3P) using Pyridine/EtOAc, which is known to maintain chiral integrity better than DMF/DIPEA systems.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[8][9] Journal of the American Chemical Society, 115(10), 4397-4398. (Basis for HATU).[1][2][4][5][7][10][11]

  • Sigma-Aldrich. (2023). Peptide Coupling Reagents: Application Guide.

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Organic Syntheses, 59, 26.

Sources

Application

Application Note &amp; Protocol: A Guide to the Scale-up Synthesis of 4-Bromo-2-hydrazinylbenzoic Acid Derivatives

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-bromo-2-hydrazinylbenzoic acid and its derivatives, which are key intermediates in the development of various pharmaceutical compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-bromo-2-hydrazinylbenzoic acid and its derivatives, which are key intermediates in the development of various pharmaceutical compounds. Transitioning from laboratory-scale synthesis to pilot or industrial-scale production introduces distinct challenges, necessitating meticulous control over reaction conditions, adherence to stringent safety protocols, and process optimization. This guide offers detailed protocols, elucidates the underlying chemical principles, and provides field-proven insights to ensure a safe, efficient, and reproducible scale-up process. We will delve into the critical parameters of the synthetic route, focusing on the diazotization of 4-bromo-2-aminobenzoic acid and its subsequent reduction to the target hydrazine derivative.

Introduction: The Significance of 4-Bromo-2-hydrazinylbenzoic Acid Derivatives

4-Bromo-2-hydrazinylbenzoic acid and its derivatives are pivotal building blocks in medicinal chemistry and drug discovery. Their utility is derived from the presence of multiple reactive sites: the carboxylic acid, the hydrazine moiety, and the aryl bromide. This trifunctional scaffold allows for diverse chemical modifications, making these compounds ideal for synthesizing complex heterocyclic structures. Notably, these intermediates are crucial in the creation of certain kinase inhibitors and other targeted therapies in oncology.

The scale-up of the synthesis of these compounds is a critical step in the drug development pipeline. A robust and scalable synthetic route is essential for producing the quantities of material required for preclinical and clinical studies, and ultimately for commercial manufacturing. This document aims to provide the necessary framework for researchers and process chemists to successfully navigate this transition.

The Synthetic Pathway: From Anthranilic Acid to Hydrazine

The most prevalent and industrially viable route to 4-bromo-2-hydrazinylbenzoic acid begins with the readily available 4-bromo-2-aminobenzoic acid. The synthesis is a two-step process:

  • Diazotization: The primary aromatic amine of 4-bromo-2-aminobenzoic acid is converted into a diazonium salt using a diazotizing agent, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid.[1][2] This reaction is highly exothermic and requires strict temperature control.

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂), which is particularly useful for this conversion.[3]

This two-step, one-pot synthesis is often favored for its efficiency and for avoiding the isolation of the potentially explosive diazonium salt intermediate.[4][5]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction Start 4-Bromo-2-aminobenzoic acid Intermediate Intermediate Diazonium Salt Start->Intermediate  NaNO₂, HCl (aq) 0-5 °C Product 4-Bromo-2-hydrazinylbenzoic acid Intermediate->Product  SnCl₂·2H₂O, HCl (conc) < 10 °C

Caption: Synthetic workflow for 4-Bromo-2-hydrazinylbenzoic acid.

Detailed Scale-up Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (g)Moles (mol)Notes
4-Bromo-2-aminobenzoic acid20776-50-3216.03100.00.463Starting material. Ensure purity >98%.
Sodium Nitrite (NaNO₂)7632-00-069.0035.20.5101.1 equivalents. Use a fine powder for rapid dissolution.
Hydrochloric Acid (HCl), conc.7647-01-036.46400 mL~4.8~37% w/w. Used in both steps.
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.65314.01.393.0 equivalents. A slight excess ensures complete reduction.[3]
Deionized Water7732-18-518.02As needed-For dissolution and washing.
Sodium Hydroxide (NaOH), 50% w/w aq.1310-73-240.00As needed-For pH adjustment. Caution: Highly corrosive.
Ethyl Acetate141-78-688.11As needed-Extraction solvent.
Saturated Sodium Bicarbonate Solution--As needed-For washing.
Saturated Sodium Chloride Solution (Brine)--As needed-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-Drying agent.
Equipment
  • 2 L three-necked round-bottom flask

  • Overhead mechanical stirrer with a Teflon paddle

  • Thermocouple with a digital display

  • 500 mL addition funnel

  • Ice-water bath

  • Large crystallizing dish or secondary containment for the ice bath

  • 2 L Buchner funnel and vacuum flask

  • pH meter or pH paper

  • 2 L separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

Step 1: Diazotization

  • Setup: Assemble the 2 L three-necked flask with the overhead stirrer, thermocouple, and a gas outlet connected to a scrubber. Place the flask in a large ice-water bath.

  • Acidic Slurry: Charge the flask with 4-bromo-2-aminobenzoic acid (100.0 g, 0.463 mol) and concentrated hydrochloric acid (250 mL). Begin stirring to form a slurry and cool the mixture to 0-5 °C. It is crucial to maintain this temperature to prevent the decomposition of the diazonium salt.[5][6]

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (35.2 g, 0.510 mol) in deionized water (100 mL). Transfer this solution to the addition funnel.

  • Slow Addition: Add the sodium nitrite solution dropwise to the stirred slurry over 60-90 minutes. Carefully control the addition rate to keep the internal temperature below 5 °C.[6]

  • Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.[1]

Step 2: Reduction

  • Reducing Agent Solution: In a separate large flask, carefully dissolve tin(II) chloride dihydrate (314.0 g, 1.39 mol) in concentrated hydrochloric acid (150 mL). This dissolution is endothermic. Cool the resulting solution to below 10 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add the cold tin(II) chloride solution to the diazonium salt suspension. The addition should be done portion-wise or via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress by TLC or HPLC.

Step 3: Workup and Isolation

  • Filtration: Cool the reaction mixture in an ice bath for 30 minutes to precipitate the product as a tin salt complex. Collect the solid by vacuum filtration using a Buchner funnel.

  • Hydrolysis of Tin Complex: Transfer the filter cake to a large beaker with a stirred mixture of ethyl acetate (500 mL) and deionized water (500 mL).

  • Basification: Cool the beaker in an ice-water bath. Slowly and carefully add a 50% aqueous sodium hydroxide solution to adjust the pH to approximately 8-9. Extreme caution is advised as this neutralization is highly exothermic.

  • Extraction: Continue stirring until the solid product dissolves in the ethyl acetate layer. Transfer the mixture to a 2 L separatory funnel and separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 250 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (1 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-bromo-2-hydrazinylbenzoic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.[7]

Critical Process Parameters and Safety Considerations

Temperature Control

Maintaining a low temperature (0-5 °C) during diazotization is paramount.[5][6] Diazonium salts are thermally unstable and can decompose exothermically, which can lead to a runaway reaction.[8] Higher temperatures can also lead to unwanted side reactions, reducing yield and purity.[9]

Stoichiometry

A slight excess of sodium nitrite (1.1 equivalents) ensures complete diazotization. A large excess should be avoided as residual nitrous acid can lead to side reactions and safety hazards.[6] A significant excess of the reducing agent, tin(II) chloride (3.0 equivalents), is used to drive the reduction to completion.

pH Control During Workup

The pH adjustment during workup is a critical step that requires careful execution. The neutralization of the highly acidic reaction mixture with a concentrated base is highly exothermic. The addition of the base must be slow and with efficient cooling to prevent a dangerous temperature increase.

Handling of Reagents
  • Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials.

  • Concentrated Hydrochloric Acid: Highly corrosive. Handle with appropriate PPE in a well-ventilated area.

  • Tin(II) Chloride: Corrosive and can cause skin and eye irritation.[10]

  • 50% Sodium Hydroxide: Extremely corrosive and can cause severe burns.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[7]

  • Melting Point: As a preliminary indicator of purity.[11]

Conclusion

The scale-up synthesis of 4-bromo-2-hydrazinylbenzoic acid is a well-established but technically demanding process. Success hinges on meticulous control of reaction parameters, particularly temperature, and a thorough understanding of the underlying chemical principles and safety considerations. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers and process chemists can confidently and safely produce this valuable intermediate on a larger scale, thereby facilitating the advancement of drug development programs.

References

  • Nielsen, M.A., Nielsen, M.K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 1059–1064. [Link]

  • Gutierrez, A., et al. (2020). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]

  • ChemSafety. (n.d.). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • Stowell, J. G., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • University of California, Santa Barbara. (2019). Scale-Up Reaction Safety. UCSB Chemistry and Biochemistry. [Link]

  • Wikipedia. (n.d.). Diazonium compound. [Link]

  • MDPI. (2019). Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. [Link]

  • Request PDF. (2025). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). Synthesis of 4-Hydrazinobenzoic Acid. [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
  • StackExchange. (2016). Does this reduction mechanism of an diazonium via stannic chloride sense?. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1. 2-Hydrazinobenzoic acid. [Link]

  • Google Patents. (n.d.). CN102910670A - Method for reducing stannic chloride.
  • ResearchGate. (2025). New evidence for the mechanism of the tin(II) chloride catalyzed reactions of vicinal diols with diazodiphenylmethane in 1,2-dimethoxyethane. [Link]

  • Organic Syntheses. (n.d.). 4-Bromobenzoic acid. [Link]

  • Abacipharma. (n.d.). 4-Bromo-2-hydrazinylbenzoic acid hydrochloride. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues with 4-Bromo-2-hydrazinylbenzoic acid in DMSO

Technical Support Center: 4-Bromo-2-hydrazinylbenzoic acid A Guide to Overcoming Solubility Challenges in DMSO Welcome to the technical support center for 4-Bromo-2-hydrazinylbenzoic acid. As Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-hydrazinylbenzoic acid

A Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support center for 4-Bromo-2-hydrazinylbenzoic acid. As Senior Application Scientists, we understand that unexpected experimental results, such as solubility issues, can be a significant roadblock in research and development. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to effectively address challenges related to dissolving 4-Bromo-2-hydrazinylbenzoic acid in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 4-Bromo-2-hydrazinylbenzoic acid in DMSO?

Q2: My compound is not dissolving easily in DMSO, even at low concentrations. What are the immediate likely causes?

The most common culprits for poor solubility in DMSO are the presence of moisture and the crystalline form of the compound. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Even small amounts of water can significantly decrease the solubility of many organic compounds[2][3]. Additionally, the solid-state properties of your compound, such as its crystalline form (polymorphism), can have a profound impact on its dissolution rate and thermodynamic solubility[3].

Q3: Is it safe to heat the DMSO solution to aid dissolution?

Gentle heating can be an effective method to increase the dissolution rate. However, it should be done with caution. We recommend warming the solution to no more than 40-50°C. Prolonged or excessive heating can potentially lead to the degradation of 4-Bromo-2-hydrazinylbenzoic acid. It is always advisable to first attempt dissolution at room temperature with mechanical agitation (vortexing, sonication) before applying heat[2].

Q4: How critical is the use of anhydrous DMSO?

It is absolutely critical. As mentioned, water in DMSO is a primary reason for observing lower-than-expected solubility[3]. For preparing stock solutions, especially for long-term storage or for sensitive assays, always use a fresh, unopened bottle of anhydrous, high-purity DMSO.

Q5: How should I prepare and store my stock solution of 4-Bromo-2-hydrazinylbenzoic acid in DMSO?

For maximum stability, stock solutions in DMSO should be prepared using anhydrous solvent, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored desiccated. Recommended storage is at -20°C for up to one month or at -80°C for up to six months, preferably under an inert nitrogen atmosphere[4].

In-Depth Troubleshooting Guide

This section provides a more detailed, scenario-based approach to resolving persistent solubility issues.

Scenario 1: The compound forms a persistent suspension or precipitate in DMSO at room temperature.

If you observe particulate matter that does not dissolve after vigorous vortexing, follow this systematic approach.

  • Initial Troubleshooting Workflow

A Start: Solubility Issue Observed B Verify DMSO Quality: Use fresh, anhydrous DMSO A->B C Apply Mechanical Energy: 1. Vortex vigorously (2-5 min) 2. Sonicate in water bath (15-30 min) B->C D Gentle Heating: Warm to 30-40°C with agitation C->D E Assess Dissolution D->E F Issue Resolved: Solution is clear E->F Yes G Issue Persists: Proceed to Advanced Troubleshooting E->G No

Caption: A step-by-step workflow for initial troubleshooting.

Q: I've followed the initial workflow, and the compound still won't dissolve. What's next?

A: Consider the Physicochemical Properties of Your Compound.

4-Bromo-2-hydrazinylbenzoic acid possesses both a weakly acidic carboxylic acid group and a weakly basic hydrazinyl group. This amphoteric nature, combined with its aromatic structure, can lead to strong intermolecular interactions (e.g., hydrogen bonding) in its crystal lattice, making it difficult to dissolve.

  • Check the Salt Form: Verify if your compound is the free acid/base or a salt, such as a hydrochloride (HCl) salt[5][6][7]. Salts often have significantly different solubility profiles. For instance, the hydrochloride salt of 4-hydrazinobenzoic acid is soluble in water, whereas the free form is only slightly soluble[8][9]. If you have the free form, converting it to a salt might improve solubility in polar solvents, though this may alter its properties in DMSO.

  • Polymorphism: The compound may exist in a more thermodynamically stable, less soluble crystalline form[3]. If you have access to different batches of the compound, try dissolving a small amount from each to see if there is variability.

Scenario 2: The compound dissolves initially but crashes out of solution over time or upon freeze-thaw cycles.

This phenomenon suggests that you have created a supersaturated solution, which is inherently unstable.

Q: How can I create a stable solution if my initial concentration was too high?

A: Determine the Thermodynamic Solubility.

The best course of action is to determine the actual maximum stable concentration (thermodynamic solubility) of your specific batch of compound in your DMSO. This prevents the recurring issue of precipitation. A standard method for this is the shake-flask technique.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution

This protocol is designed to maximize the chances of successful dissolution while preserving the integrity of the compound.

  • Preparation: Bring the vial of 4-Bromo-2-hydrazinylbenzoic acid and a new, sealed bottle of anhydrous DMSO to room temperature inside a desiccator.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile, dry glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes.

  • Sonication: Place the vial in a bath sonicator at room temperature for 15-30 minutes. Check for dissolution periodically. Sonication introduces energy that helps break the crystal lattice structure without significant heating[3].

  • Gentle Heating (If Necessary): If solids persist, warm the vial in a water bath at 30-40°C for 10-15 minutes while agitating.

  • Final Assessment: Once the solution is clear, allow it to cool to room temperature and observe for any precipitation. A stable solution should remain clear.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Shake-Flask Method for Solubility Assessment

This method determines the equilibrium solubility, providing a reliable value for the maximum stable concentration.

  • Preparation: Add an excess amount of 4-Bromo-2-hydrazinylbenzoic acid to a known volume of anhydrous DMSO in a glass vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This extended time ensures the system reaches equilibrium[1].

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To ensure complete removal of solids, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant.

  • Analysis: Accurately dilute the supernatant with DMSO and quantify the concentration using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry against a calibration curve[1]. The calculated concentration is the thermodynamic solubility.

Key Factors and Their Interplay

The solubility of a compound is not a simple parameter but a result of several interacting factors. Understanding these relationships is key to effective troubleshooting.

cluster_solvent Solvent System cluster_compound Compound Properties cluster_process Process Conditions Solubility Observed Solubility Water Water Content in DMSO Water->Solubility Decreases Temp Temperature Temp->Solubility Increases Rate Purity Compound Purity Purity->Solubility Affects Form Crystalline Form (Polymorphism) Form->Solubility Affects Energy Mechanical Energy (Vortexing, Sonication) Energy->Solubility Increases Rate

Caption: Key factors influencing the solubility of 4-Bromo-2-hydrazinylbenzoic acid in DMSO.

References

  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. [Link]

  • PubChem. (n.d.). 4-Bromobenzohydrazide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? ResearchGate. [Link]

  • De higueras-ciacarus, I., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath Ltd. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • ResearchGate. (n.d.). Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. ResearchGate. [Link]

  • Al-kadasi, R. M., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. [Link]

  • Sledz, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Pharmaceuticals. [Link]

  • TJK Speciality N Fine Chemicals. (n.d.). 4-HYDRAZINOBENZOIC ACID. TJK Chemicals. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-2-hydrazinylbenzoic Acid

Welcome to the dedicated technical support guide for handling and purifying 4-Bromo-2-hydrazinylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for handling and purifying 4-Bromo-2-hydrazinylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. We understand that the purity of starting materials is paramount to the success of subsequent reactions, and this guide provides in-depth, field-tested advice to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-Bromo-2-hydrazinylbenzoic acid samples?

A1: Based on its typical synthesis via diazotization of 2-amino-4-bromobenzoic acid followed by reduction, the most prevalent impurities include:

  • Starting Material: Unreacted 2-amino-4-bromobenzoic acid.

  • Diazonium Salt Intermediate: Residual, unreduced diazonium salts, which can be unstable.

  • Oxidation Products: The hydrazinyl group is susceptible to air oxidation, leading to the formation of various colored byproducts.

  • Salts: Inorganic salts (e.g., sodium sulfite, sodium acetate) carried over from the reduction and neutralization steps.

The presence of these impurities can manifest as discoloration (often yellow to brown), poor solubility, or inconsistencies in downstream reactions.

Q2: My sample of 4-Bromo-2-hydrazinylbenzoic acid is discolored. Does this indicate significant impurity?

A2: Yes, discoloration is a strong indicator of impurity, primarily due to oxidation of the hydrazinyl moiety. While a faint off-white or pale yellow color might be acceptable for some applications, a pronounced yellow, orange, or brown color suggests the presence of oxidation byproducts that can interfere with subsequent chemical transformations. It is highly recommended to purify discolored material before use.

Q3: What is the most effective and straightforward method for purifying 4-Bromo-2-hydrazinylbenzoic acid on a laboratory scale?

A3: For typical laboratory-scale purification (1-20 g), recrystallization is often the most efficient method. This compound exhibits good solubility in hot polar solvents like ethanol or isopropanol and significantly lower solubility at room temperature or below. This differential solubility allows for the effective removal of both more soluble and less soluble impurities.

Troubleshooting Guide: Common Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out During Recrystallization The solvent is too nonpolar for the compound, or the solution is supersaturated.Add a more polar co-solvent (e.g., a small amount of water to an ethanol solution). Ensure the crude material is fully dissolved before cooling.
Poor Crystal Yield After Recrystallization The cooling process was too rapid, the final cooling temperature is not low enough, or too much solvent was used.Allow the solution to cool slowly to room temperature before transferring to an ice bath. Concentrate the mother liquor and attempt a second crop of crystals.
Product Remains Discolored After a Single Recrystallization Highly colored, polar impurities are co-precipitating with the product.Perform a second recrystallization. Consider treating the hot solution with a small amount of activated carbon to adsorb colored impurities before the hot filtration step.
Compound Insoluble in Common Recrystallization Solvents The crude material may contain a high percentage of inorganic salts or polymerized byproducts.Attempt an acid-base extraction to isolate the desired carboxylic acid from neutral and basic impurities before proceeding with recrystallization.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is suitable for removing most common impurities and improving the color of the final product.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, place the crude 4-Bromo-2-hydrazinylbenzoic acid (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 50-75 mL) to start.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding excessive solvent to ensure good recovery.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat and add a small amount of activated carbon (approx. 1-2% by weight). Stir the mixture for 5-10 minutes.

  • Hot Filtration: Perform a hot gravity filtration using fluted filter paper to remove the activated carbon (if used) and any insoluble impurities. It is crucial to pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Fine, off-white needles should begin to form.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Material solvent Add Hot Ethanol crude->solvent dissolved Dissolved Solution solvent->dissolved hot_filtration Hot Gravity Filtration dissolved->hot_filtration impurities Insoluble Impurities Removed hot_filtration->impurities cool Slow Cooling hot_filtration->cool crystals Crystal Formation cool->crystals vac_filtration Vacuum Filtration crystals->vac_filtration wash Wash with Cold Ethanol vac_filtration->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of 4-Bromo-2-hydrazinylbenzoic acid via recrystallization.

Protocol 2: Acid-Base Extraction for Highly Impure Samples

This method is effective when the crude material contains significant amounts of neutral or basic impurities.

Step-by-Step Methodology:

  • Dissolution in Base: Suspend the crude 4-Bromo-2-hydrazinylbenzoic acid in a suitable organic solvent like ethyl acetate. Transfer the suspension to a separatory funnel.

  • Extraction: Add a 1 M aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

  • Washing (Organic Layer): The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2-3), which will precipitate the purified 4-Bromo-2-hydrazinylbenzoic acid.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • (Optional) Recrystallization: For the highest purity, the material obtained from acid-base extraction can be further purified by recrystallization as described in Protocol 1.

Logical Flow of Acid-Base Extraction

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Sample (in Ethyl Acetate) add_base Extract with aq. NaHCO3 start->add_base separate Separate Layers add_base->separate neutral_impurities Neutral Impurities (Discard) separate->neutral_impurities Organic Layer sodium_salt Sodium 4-bromo-2-hydrazinylbenzoate separate->sodium_salt Aqueous Layer acidify Acidify with HCl (pH 2-3) sodium_salt->acidify precipitate Precipitate Forms acidify->precipitate isolate Filter, Wash, & Dry precipitate->isolate pure_product Purified Product isolate->pure_product

Troubleshooting

Technical Support Center: Hydrazinyl Compound Stability &amp; Storage

Current Status: Online Agent: Senior Application Scientist Ticket ID: HYD-STAB-001 Subject: Prevention of Degradation and Recovery Protocols for Hydrazines Introduction: The Nature of the Beast Welcome to the Technical S...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: HYD-STAB-001 Subject: Prevention of Degradation and Recovery Protocols for Hydrazines

Introduction: The Nature of the Beast

Welcome to the Technical Support Center. You are likely here because your colorless liquid has turned into a dark red sludge, or your reaction yields are plummeting.[1]

Hydrazinyl compounds (


) are chemically defined by their high-energy N-N bond and their potent nucleophilicity.[1] These traits make them invaluable synthetic tools but also render them thermodynamically unstable relative to their oxidation products (azo compounds, hydrocarbons, and nitrogen gas).[1]

This guide treats your storage protocol not as a passive "shelf-life" issue, but as active chemical defense.

Module 1: Diagnostic Hub (Troubleshooting)
Q: My phenylhydrazine has turned from pale yellow to dark red/brown. Is it still usable?

A: It is significantly degraded.[1] Do not use it for sensitive kinetics or quantitative work.

The Mechanism (Why this happens): Hydrazines undergo autoxidation when exposed to atmospheric oxygen.[1] This is a radical chain reaction.[1] The color change is not just "dirt"; it is the accumulation of diazenium species and diazonium salts, which are often highly colored.

  • Initiation: Trace metals or light generate a radical.[1]

  • Propagation: The hydrazyl radical reacts with

    
     to form peroxy radicals (
    
    
    
    ), which further oxidize the parent hydrazine to a diazene (
    
    
    ).[1]
  • Color Generation: Diazenes and their subsequent decomposition products (like azobenzene derivatives) are responsible for the deep red/brown shift.[1]

Visualizing the Degradation Pathway:

OxidationPathway Start Pure Hydrazine (R-NH-NH2) Colorless Radical Hydrazyl Radical (R-NH-NH•) Start->Radical Initiation (Metals/UV) Diazene Diazene Intermediate (R-N=NH) Unstable Radical->Diazene Oxidation EndProducts Decomposition Products (R-H, N2, Azo-dimers) Dark Red/Brown Diazene->EndProducts Polymerization/Decomp Oxygen + O2 / Light Oxygen->Radical

Figure 1: Autoxidation pathway of monosubstituted hydrazines leading to color change and decomposition.[1]

Module 2: Storage Architecture
Q: How do I design a storage condition that guarantees stability?

A: You must construct a "Defense Triad": Exclusion, Inertness, and Phase Control.

1. Exclusion (The Atmosphere)

  • Protocol: Store under Argon (Ar) or Nitrogen (

    
    ).[1][2]
    
  • Why: Oxygen is the primary enemy.[1] Argon is preferred over Nitrogen for long-term storage of liquids because it is heavier than air, forming a stable "blanket" over the liquid surface even when the container is briefly opened.

  • Critical Failure Point: Do not use standard polyethylene caps; oxygen permeates them over months.[1] Use Teflon-lined caps or Parafilm seals over ground glass joints.[1]

2. Inertness (The Container)

  • Protocol: Amber Glass (Borosilicate).[1]

  • Forbidden Materials: Do NOT store hydrazines in metal containers or in contact with metal spatulas.

  • Why: Transition metals (Fe, Cu, Ni) lower the activation energy for N-N bond cleavage.[1] They act as catalysts for decomposition, rapidly accelerating the evolution of

    
     and 
    
    
    
    gas, which can pressurize and burst the vessel.

3. Phase Control (The "Salt Switch")

  • Protocol: If you do not need the free base immediately, convert it to the Hydrochloride Salt .

  • Why: The protonation of the nitrogen lone pair (

    
    ) removes the electron density that makes the compound susceptible to oxidation. The salt form is a solid, indefinitely stable at room temperature, and non-volatile.
    

Data Comparison: Free Base vs. Salt

FeatureHydrazine Free Base (Liquid)Hydrazine Hydrochloride (Solid)
Oxidation Risk High (Days to Weeks)Negligible (Years)
Storage Temp 2°C – 8°C (Refrigerated)Room Temp (25°C)
Hygroscopicity High (Absorbs water/CO2)Moderate
Explosion Hazard Vapor can be explosiveStable solid
Recommendation Use immediatelyStore Long-term
Module 3: Recovery & Purification (The "Rescue" Protocol)
Q: I have 50g of oxidized (brown) phenylhydrazine. Distillation is dangerous.[1] How do I purify it safely?

A: Do NOT distill aged hydrazines if peroxides are suspected.[1] Use the "Salt Recrystallization" method.

Distilling hydrazines poses an explosion hazard due to the heat sensitivity of the N-N bond. The chemical purification method below is safer and yields higher purity.

The Protocol:

  • Dissolution: Dissolve the impure hydrazine in ethanol.[1]

  • Scavenging (The Pro Tip): Add a small amount of Zinc Dust and acetic acid.[1]

    • Expert Insight: Zinc acts as a reducing agent, converting the colored oxidation byproducts (azo/diazo compounds) back into colorless hydrazine derivatives or removing them.[1]

  • Salt Formation: Add concentrated HCl dropwise while cooling on ice. The Phenylhydrazine Hydrochloride salt will precipitate as white/off-white crystals.[1]

  • Filtration: Filter the crystals and wash with cold ethanol/ether. The brown impurities remain in the filtrate.

  • Regeneration (Just before use): Dissolve the clean salt in water, neutralize with NaOH or Sodium Carbonate, and extract the pure free base with ether.[3]

Workflow Diagram:

PurificationProtocol Dirty Oxidized Hydrazine (Brown Liquid) Step1 1. Dissolve in EtOH + Zn Dust (Reductant) Dirty->Step1 Step2 2. Add Conc. HCl (Ice Bath) Step1->Step2 Salt Hydrazine HCl Salt (White Precipitate) Step2->Salt Crystallization Filtrate Discard Filtrate (Colored Impurities) Step2->Filtrate Filtration Step3 3. Neutralize (NaOH) & Extract (Ether) Salt->Step3 When ready to use Pure Pure Free Base (Colorless) Step3->Pure

Figure 2: The "Salt Switch" purification workflow for recovering oxidized hydrazines.

Module 4: Safety & Incompatibility FAQ
Q: Can I store hydrazines in the same cabinet as oxidizers?

A: Absolutely not. Hydrazines are hypergolic with strong oxidizers (e.g., fuming nitric acid, hydrogen peroxide). Contact results in immediate ignition or explosion.[1] They must be segregated into "Flammables/Toxics" cabinets.[1]

Q: Is it true that hydrazines react with Carbon Dioxide?

A: Yes. Hydrazines are basic and nucleophilic.[1] They react with atmospheric


 to form carbazic acid  (or carbazates).[1]
  • Reaction:

    
    [1]
    
  • Impact: This changes the stoichiometry of your reaction. This is why "air-free" means excluding

    
     as much as 
    
    
    
    .[1]
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7516, Phenylhydrazine.[1] Retrieved from [Link][1]

  • Misra, A., et al. (1976).[1] The oxidation of phenylhydrazine: superoxide and mechanism.[4][5][6] PubMed.[1][6] Retrieved from [Link][1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for purification via hydrochloride salt formation).

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Phenylhydrazine.[1] Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Bromo-2-hydrazinylbenzoic acid

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Bromo-2-hydrazinylbenzoic acid (typically isolated as the hydrochloride salt).[1] It is designed for medicinal chemists and analytical scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Bromo-2-hydrazinylbenzoic acid (typically isolated as the hydrochloride salt).[1] It is designed for medicinal chemists and analytical scientists validating this critical intermediate, which is widely used in the synthesis of kinase inhibitors (e.g., BTK inhibitors like Branebrutinib) and indazole-based scaffolds.[2]

[1]

Executive Summary & Application Context

4-Bromo-2-hydrazinylbenzoic acid is a bifunctional building block. Its unique reactivity stems from the ortho-hydrazino moiety, which serves as a "molecular handle" for cyclization reactions (e.g., forming indazoles or phthalazines).[2]

In drug development, this compound is often synthesized via nucleophilic aromatic substitution (


) from 4-bromo-2-fluorobenzoic acid .[1] Consequently, the primary analytical challenge is not just structural confirmation, but differentiation from the starting material  and detection of cyclized impurities  (e.g., 6-bromo-1,2-dihydro-3H-indazol-3-one).[1]
Key Spectral Characteristics (DMSO-d6)
  • Aromatic Region: Distinct AMX spin system (three non-equivalent protons).[1]

  • Chemical Shifts: Significant shielding of H-3 and H-5 protons relative to the fluoro-precursor due to the electron-donating hydrazine group.[1]

  • Exchangeable Protons: Broad, concentration-dependent signals for

    
    , 
    
    
    
    , and
    
    
    .[1]

Experimental Protocol

To ensure reproducibility and minimize proton exchange artifacts, follow this standardized protocol.

Sample Preparation[2][3][4][5][6]
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is mandatory.[1]

    • Reasoning: The compound is an amino acid derivative with poor solubility in

      
      .[1] DMSO-d6 also slows down proton exchange, allowing for better observation of the hydrazinyl protons (though they remain broad).[1]
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Additives: If the sample is the free base, adding 1-2 drops of

    
     or 
    
    
    
    may sharpen the aromatic peaks by protonating the hydrazine, though this will collapse exchangeable peaks.[1] Note: The data below refers to the HCl salt , the most common commercial form.[1][2]
Instrument Parameters
  • Frequency: 400 MHz or higher (essential to resolve the H-3/H-5 meta-coupling).

  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: Standard 1D proton (zg30).[1]

Spectral Assignment & Analysis

The Aromatic Region (The "Fingerprint")

The aromatic ring possesses three protons in a 1,2,4-substitution pattern (relative to the acid at C1).[2]

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
H-6 7.79 Doublet (

)

Ortho to COOH. Deshielded by the electron-withdrawing carbonyl group.[1] Shows strong ortho-coupling to H-5.[1]
H-3 7.34 Doublet (

)

Ortho to Hydrazine. Shielded by the electron-donating hydrazine.[1] Appears as a narrow doublet due to meta-coupling with H-5.[1]
H-5 7.13 Doublet of Doublets (

)

Meta to Hydrazine. Shielded.[1] Shows large ortho-coupling (to H-6) and small meta-coupling (to H-3).[1]
NH/COOH ~9.14 Broad Singlet (

)
-Represents the acidic protons (hydrazinyl/carboxylic).[1] Highly variable width and position.[1]

Note on Numbering: C1=COOH, C2=Hydrazine, C4=Br.

  • H-6 is at C6.

  • H-5 is at C5.

  • H-3 is at C3.[1]

Mechanistic Interpretation of Shifts[1]
  • The "Hydrazine Effect": The hydrazine group (

    
    ) is a strong resonance donor.[1] This increases electron density at the ortho (C3) and para (C5) positions relative to itself.[1]
    
    • Observation: H-3 and H-5 appear upfield (7.1–7.4 ppm) compared to unsubstituted benzoic acid (~7.5–8.0 ppm).[1]

  • The "Carboxyl Effect": The carboxylic acid is electron-withdrawing.[1]

    • Observation: H-6 remains downfield (7.79 ppm) because it is ortho to the electron-withdrawing group and meta to the donating hydrazine.[1]

Comparison Guide: Product vs. Alternatives

This section objectively compares the target molecule against its primary impurity (Starting Material) and a common analog.[1]

Table 2: Comparative Spectral Analysis

FeatureTarget: 4-Bromo-2-hydrazinylbenzoic Acid Impurity: 4-Bromo-2-fluorobenzoic Acid (SM)Analog: 4-Bromo-2-aminobenzoic Acid
H-3 Signal Singlet-like (d,

)
at ~7.34 ppm.[1]
Multiplet (dd) due to large

coupling (~10 Hz).[1][2]
Singlet-like (d) but typically more shielded (~6.8-7.0 ppm) due to

vs

.[1]
H-5 Signal dd (

).[1][2]
Multiplet (ddd) due to

coupling.[1]
dd similar pattern, slightly different shift.
Exchangeable Broad peaks >9 ppm (Acid + Hydrazine).[1]Only broad COOH (~13 ppm).[1] No NH signals.[1]Broad

(~6-8 ppm) + COOH.[1]
19F NMR Silent (No signal).[1]Strong Signal (~ -105 to -110 ppm).[1]Silent .
Critical Quality Attribute (CQA) Check

To validate the success of the synthesis (Fluorine


 Hydrazine substitution):
  • Check for splitting: If H-3 (approx 7.3-7.5 region) shows a large splitting (>8 Hz) that is not the ortho coupling, you likely have unreacted starting material (F-H coupling).[1]

  • Check 19F NMR: This is the most sensitive test.[1] Any signal indicates residual starting material.[1]

Visualization: Synthesis & QC Workflow

The following diagram illustrates the synthesis pathway and the logical decision tree for NMR analysis during process development.

NMR_Workflow SM Starting Material (4-Bromo-2-fluorobenzoic acid) Reaction Reaction (Hydrazine hydrate, 100°C) SM->Reaction Crude Crude Product (Mixture) Reaction->Crude NMR_Check 1H NMR Analysis (DMSO-d6) Crude->NMR_Check Result_A Pattern: H-3 (dd, J_HF ~10Hz) 19F Signal: Positive NMR_Check->Result_A F-Coupling Observed Result_B Pattern: H-3 (d, J ~1.8Hz) 19F Signal: Negative NMR_Check->Result_B Clean AMX System Action_A Incomplete Reaction Reprocess Result_A->Action_A Action_B Target Confirmed 4-Bromo-2-hydrazinylbenzoic acid Result_B->Action_B

Figure 1: Analytical workflow for validating the conversion of 4-bromo-2-fluorobenzoic acid to the hydrazinyl derivative.

Troubleshooting & Stability

  • Hydrazine Oxidation: Hydrazines are susceptible to oxidation.[1] If the sample turns dark brown or the NMR shows complex multiplets in the aromatic region, the hydrazine moiety may have degraded to the diazonium species or azo-dimers.[1]

  • Cyclization: Under acidic conditions or high heat, this compound can cyclize to 6-bromoindazol-3-one .[1]

    • NMR Indicator: Loss of the broad low-field carboxylic acid proton and a shift in the aromatic protons due to the planarization of the ring system.[1]

References

  • Prepar

    • Source: US Patent 8,084,620 & US Patent 9,920,031.[1]

    • Relevance: Describes the synthesis and specific NMR assignment (Intermediate 46-1) of 4-bromo-2-hydrazinylbenzoic acid hydrochloride.
    • URL:[1]

  • Discovery of Branebrutinib (BMS-986195).

    • Source:Journal of Medicinal Chemistry, 2019, 62(17), 7927–7937.[2]

    • Relevance: Validates the use of this intermediate in high-value drug discovery (BTK inhibitors).
    • URL:[1][2]

  • General 1H NMR Shifts of Benzoic Acid Deriv

    • Source: NIST Chemistry WebBook & ChemicalBook Data.[1]

    • Relevance: Baseline data for substituent effects (F vs. Hydrazine).[1]

    • URL:[1][2]

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation of 4-Bromo-2-hydrazinylbenzoic Acid

This in-depth technical guide provides a comparative analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 4-Bromo-2-hydrazinylbenzoic acid. Designed for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 4-Bromo-2-hydrazinylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying principles of fragmentation. We will explore how different analytical conditions can be leveraged to achieve comprehensive structural elucidation, grounded in established mass spectrometry principles and supported by experimental data from analogous compounds.

Introduction: The Analytical Imperative for 4-Bromo-2-hydrazinylbenzoic Acid

4-Bromo-2-hydrazinylbenzoic acid is a substituted aromatic compound with functional groups that present both opportunities and challenges for mass spectrometric analysis. As a potential building block in pharmaceutical synthesis, understanding its stability and fragmentation characteristics is paramount for metabolite identification, impurity profiling, and quality control. The presence of a bromine atom, a carboxylic acid, and a hydrazinyl group dictates a unique fragmentation pattern that can be systematically explored using LC-MS/MS. This guide will compare and contrast different approaches to elucidate its structure and predict the behavior of related molecules.

Predicted Fragmentation Pathways of 4-Bromo-2-hydrazinylbenzoic Acid

The fragmentation of 4-Bromo-2-hydrazinylbenzoic acid in a mass spectrometer is influenced by the ionization method and the collision energy applied. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, and we will consider fragmentation in both positive and negative ion modes.[1] The presence of bromine, with its characteristic isotopic distribution of 79Br and 81Br in a near 1:1 ratio, will result in distinctive M/M+2 isotope patterns for all bromine-containing fragments.[1][2]

Positive Ion Mode ESI-MS/MS Fragmentation

In positive ion mode, the molecule will readily protonate, likely at the terminal nitrogen of the hydrazinyl group, to form the [M+H]+ ion. Subsequent fragmentation via collision-induced dissociation (CID) is predicted to follow several key pathways:

  • Loss of Ammonia (NH3): A common fragmentation for hydrazinyl-containing compounds is the neutral loss of ammonia.

  • Decarboxylation (Loss of CO2): The carboxylic acid group can be lost as carbon dioxide.

  • Loss of Water (H2O): The proximity of the hydrazinyl and carboxylic acid groups may facilitate an "ortho effect," leading to a concerted loss of water.[3]

  • Cleavage of the N-N Bond: The bond between the two nitrogen atoms in the hydrazinyl group can cleave.

M [M+H]⁺ m/z 231/233 F1 Loss of NH₃ [M+H-NH₃]⁺ m/z 214/216 M->F1 F2 Loss of CO₂ [M+H-CO₂]⁺ m/z 187/189 M->F2 F3 Loss of H₂O [M+H-H₂O]⁺ m/z 213/215 M->F3 F4 Loss of N₂H₃• [M+H-N₂H₃]⁺ m/z 200/202 M->F4 F5 Loss of CO [M+H-NH₃-CO]⁺ m/z 186/188 F1->F5

Caption: Predicted positive ion fragmentation of 4-Bromo-2-hydrazinylbenzoic acid.

Negative Ion Mode ESI-MS/MS Fragmentation

In negative ion mode, the molecule will deprotonate at the carboxylic acid to form the [M-H]- ion. The fragmentation pathways will differ significantly from the positive ion mode:

  • Decarboxylation (Loss of CO2): This is often a dominant fragmentation pathway for deprotonated carboxylic acids.

  • Loss of N2H2: A neutral loss from the hydrazinyl group is also plausible.

Comparative Experimental Workflow for LC-MS/MS Analysis

To comprehensively characterize the fragmentation of 4-Bromo-2-hydrazinylbenzoic acid, a multi-faceted approach is recommended. This involves analyzing the compound under different conditions to generate complementary data. The following workflow outlines a comparison between a standard CID experiment and an approach using in-source fragmentation.[4][5]

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Analysis cluster_3 Method A: Collision-Induced Dissociation (CID) cluster_4 Method B: In-Source Fragmentation (ISF) P Dissolve 4-Bromo-2-hydrazinylbenzoic acid in 50:50 Acetonitrile:Water with 0.1% Formic Acid LC C18 Reversed-Phase Column Gradient Elution with Water and Acetonitrile (both with 0.1% Formic Acid) P->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Full Scan MS (m/z 100-300) ESI->MS1 CID Isolate [M+H]⁺ (m/z 231/233) Apply Stepped Collision Energy (10-40 eV) ESI->CID ISF Increase Skimmer Voltage to Induce Fragmentation in the Source ESI->ISF MS2_CID Acquire Product Ion Spectra CID->MS2_CID MS1_ISF Acquire Full Scan MS with Fragments ISF->MS1_ISF

Caption: Comparative LC-MS workflow for fragmentation analysis.

Detailed Experimental Protocols

Method A: Collision-Induced Dissociation (CID)

  • Sample Preparation: Prepare a 1 µg/mL solution of 4-Bromo-2-hydrazinylbenzoic acid in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • MS Conditions (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • MS1 Scan Range: m/z 100-300

    • MS/MS: Isolate precursor ions m/z 231 and 233. Apply a stepped collision energy of 10, 20, and 40 eV.

Method B: In-Source Fragmentation (ISF)

  • Sample Preparation and LC Conditions: Same as Method A.

  • MS Conditions (Positive ESI):

    • Use the same conditions as Method A, but increase the skimmer or cone voltage to a level that induces fragmentation in the ion source. This voltage will need to be optimized for the specific instrument.[5]

    • Acquire data in full scan MS mode (m/z 50-300).

Comparison of Expected Data

The two proposed methods will yield different but complementary datasets. CID provides controlled fragmentation of a selected precursor ion, allowing for clear identification of daughter ions. ISF, on the other hand, fragments all ions entering the mass spectrometer, which can be useful for a rapid overview of fragmentation but can also lead to more complex spectra.

Parameter Method A: Collision-Induced Dissociation (CID) Method B: In-Source Fragmentation (ISF) Rationale for Comparison
Precursor Ion Selection Yes (e.g., m/z 231/233)NoCID allows for unambiguous assignment of fragments to a specific precursor, which is crucial for structural confirmation. ISF can help identify fragments that may not be observed with CID.
Control over Fragmentation Energy High (stepped collision energy)Low (dependent on source conditions)Varying the collision energy in CID helps to build a complete picture of the fragmentation cascade, from low-energy to high-energy fragmentations.
Spectral Complexity Low (only fragments of the selected precursor)Potentially High (fragments from all ionized species)Comparing the clean spectra from CID with the potentially more complex spectra from ISF can aid in distinguishing between true fragments and co-eluting impurities.
Primary Application Structural Elucidation and ConfirmationRapid Screening and Impurity ProfilingThis comparison highlights the different strengths of each technique for various stages of research and development.

Conclusion: A Unified Approach to Fragmentation Analysis

The structural elucidation of 4-Bromo-2-hydrazinylbenzoic acid by LC-MS is best achieved through a systematic and comparative approach. By predicting fragmentation pathways based on fundamental chemical principles and then employing complementary experimental techniques such as CID and ISF, a comprehensive and trustworthy characterization can be achieved. The "ortho effect" between the hydrazinyl and carboxylic acid groups, along with the characteristic bromine isotope pattern, provides unique signatures for confident identification.[1][3] This guide serves as a framework for developing robust analytical methods for this and other novel substituted aromatic compounds, ensuring scientific integrity and accelerating drug development timelines.

References

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - NIH.
  • Identification Of Benzoic Acid By Gc And Mass Spectrometry.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - ResearchG
  • Mass spectrum of a benzoic acid derivative identified in 119 and 193...
  • EI Mass spectrum of the TMS derivative of benzoic acid (24).
  • Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds - Benchchem.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking W
  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydr
  • The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4)
  • Mass Spectrometry - Fragmentation P
  • Chlorine and Bromine effect - Chrom
  • In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone - Benchchem.
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • mass spectra - fragmentation p
  • 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD.
  • Fragment
  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts.
  • 4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem.

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 4-Bromo-2-hydrazinylbenzoic Acid

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. 4-Bromo-2-hydrazinylbenzoic acid is a substituted aromatic compound with functio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. 4-Bromo-2-hydrazinylbenzoic acid is a substituted aromatic compound with functional groups that present a distinct and interpretable signature in infrared (IR) spectroscopy. This guide provides an in-depth analysis of the expected IR absorption peaks for this molecule, grounded in a comparative study of structurally related compounds. By understanding how each functional group—the carboxylic acid, the hydrazinyl moiety, and the substituted benzene ring—contributes to the overall spectrum, researchers can confidently identify and assess the purity of their synthesized 4-Bromo-2-hydrazinylbenzoic acid.

This guide moves beyond a simple listing of peaks to explain the vibrational origins of these absorptions, supported by experimental data from analogous molecules and established spectroscopic principles.

The Predicted Infrared Spectrum: A Composite Picture

The infrared spectrum of 4-Bromo-2-hydrazinylbenzoic acid is best understood by dissecting the molecule into its constituent parts and analyzing their characteristic vibrational modes. We will draw comparisons with benzoic acid, 4-bromobenzoic acid, and 4-hydrazinylbenzoic acid to build a comprehensive and predictive model for the spectrum of our target molecule.

Below is a summary of the anticipated major absorption bands for 4-Bromo-2-hydrazinylbenzoic acid.

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Intensity Comments
3500 - 3200N-H StretchingHydrazinyl (-NHNH₂)Medium-StrongTypically two bands for the asymmetric and symmetric stretches of the -NH₂ group.
3300 - 2500O-H StretchingCarboxylic Acid (-COOH)Strong, Very BroadThis extremely broad peak is a hallmark of the hydrogen-bonded carboxylic acid dimer and may overlap with C-H and N-H stretches.[1][2]
~3100 - 3000C-H StretchingAromatic RingWeak-MediumAromatic C-H stretches appear at higher wavenumbers than aliphatic C-H stretches.
~1710 - 1680C=O StretchingCarboxylic Acid (-COOH)Strong, SharpThe position is characteristic of an aromatic carboxylic acid. Conjugation with the benzene ring slightly lowers the frequency.[1]
~1620 - 1580N-H Bending (Scissoring)Hydrazinyl (-NHNH₂)MediumThis peak is characteristic of the deformation of the -NH₂ group.
~1600, ~1500, ~1450C=C StretchingAromatic RingMedium-WeakMultiple bands are characteristic of the benzene ring skeletal vibrations.
~1420O-H BendingCarboxylic Acid (-COOH)MediumIn-plane bending of the O-H group.
~1300 - 1200C-O StretchingCarboxylic Acid (-COOH)StrongCoupled with O-H bending, this is a strong absorption in carboxylic acids.
~1150 - 1100C-N StretchingHydrazinyl-AromaticMediumStretching vibration of the bond between the hydrazinyl nitrogen and the aromatic carbon.
~900 - 675C-H Out-of-Plane BendingAromatic RingStrongThe specific pattern of these strong bands is diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, strong bands are expected in the 880-800 cm⁻¹ region.
Below 700C-Br StretchingBromo-AromaticMedium-StrongThe C-Br stretch is expected in the lower frequency "fingerprint" region of the spectrum.

Comparative Analysis: Deconstructing the Spectrum

To substantiate the peak assignments for 4-Bromo-2-hydrazinylbenzoic acid, we will compare its expected spectrum with the experimental spectra of simpler, related molecules. This approach allows for the confident assignment of vibrational modes associated with each functional group.

The Carboxylic Acid Group: The Benzoic Acid Backbone

The most prominent features of a carboxylic acid in an IR spectrum are the extremely broad O-H stretch and the intense, sharp C=O stretch.[1][3]

  • Benzoic Acid : Exhibits a characteristic very broad O-H stretching absorption from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2] Its carbonyl (C=O) stretch appears as a strong peak around 1700-1680 cm⁻¹.[2] We anticipate very similar absorptions in 4-Bromo-2-hydrazinylbenzoic acid.

The Aromatic Ring and Halogen Substitution: The Influence of Bromine

The substitution pattern on the benzene ring and the presence of a halogen atom influence the C-H and C=C vibrations.

  • 4-Bromobenzoic Acid : The IR spectrum of 4-bromobenzoic acid is very similar to benzoic acid for the carboxylic acid absorptions.[4] The key differences lie in the fingerprint region. The C-Br stretching vibration is expected at lower frequencies (typically below 700 cm⁻¹). Furthermore, the pattern of C-H out-of-plane bending vibrations is indicative of the substitution. For 4-Bromo-2-hydrazinylbenzoic acid, a 1,2,4-trisubstitution pattern will result in a distinct set of strong absorptions in the 900-800 cm⁻¹ region.[5]

The Hydrazinyl Group: The Nitrogen Signature

The introduction of the -NHNH₂ group brings characteristic N-H vibrations.

  • 4-Hydrazinylbenzoic Acid : This compound introduces the N-H stretching and bending modes. We would expect to see distinct N-H stretching peaks in the 3500-3200 cm⁻¹ region. An N-H bending (scissoring) mode is also anticipated around 1620 cm⁻¹. These peaks will be superimposed on the spectrum of the bromobenzoic acid backbone in our target molecule.

The logical workflow for predicting the IR spectrum is visualized in the diagram below.

G cluster_0 Component Molecules cluster_1 Characteristic Functional Group Vibrations Benzoic_Acid Benzoic Acid COOH_Vibrations Broad O-H Stretch (3300-2500 cm⁻¹) Strong C=O Stretch (~1700 cm⁻¹) Benzoic_Acid->COOH_Vibrations Provides p_Bromobenzoic_Acid 4-Bromobenzoic Acid Aromatic_Br_Vibrations Aromatic C=C Stretches (1600-1450 cm⁻¹) C-H Bending (900-800 cm⁻¹ for 1,2,4) C-Br Stretch (<700 cm⁻¹) p_Bromobenzoic_Acid->Aromatic_Br_Vibrations Provides p_Hydrazinylbenzoic_Acid 4-Hydrazinylbenzoic Acid Hydrazinyl_Vibrations N-H Stretches (3500-3200 cm⁻¹) N-H Bend (~1620 cm⁻¹) p_Hydrazinylbenzoic_Acid->Hydrazinyl_Vibrations Provides Target_Molecule 4-Bromo-2-hydrazinylbenzoic Acid (Predicted Spectrum) COOH_Vibrations->Target_Molecule Contributes to Aromatic_Br_Vibrations->Target_Molecule Contributes to Hydrazinyl_Vibrations->Target_Molecule Contributes to

Caption: Predictive workflow for the IR spectrum of 4-Bromo-2-hydrazinylbenzoic acid.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To validate these predictions, a high-quality experimental spectrum is essential. For a solid sample like 4-Bromo-2-hydrazinylbenzoic acid, two common and reliable methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Method 1: KBr Pellet Transmission Spectroscopy

This traditional method provides excellent spectral detail and is often used for reference spectra.

Principle: The sample is finely ground and dispersed in a matrix of dry KBr powder, which is transparent to infrared radiation. This mixture is then pressed under high pressure to form a translucent pellet through which the IR beam is passed.

Step-by-Step Protocol:

  • Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator. Moisture contamination will lead to broad O-H absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹, which can obscure sample peaks.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the 4-Bromo-2-hydrazinylbenzoic acid sample to a very fine powder. The goal is to reduce particle size to less than the wavelength of the IR radiation to minimize scattering.

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

  • Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 metric tons) for several minutes.

  • Pellet Quality: A good pellet should be thin and transparent or translucent. Opaque or cloudy pellets indicate insufficient grinding, poor mixing, or excessive sample concentration.

  • Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Caption: Workflow for KBr pellet preparation for FTIR analysis.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR has become a more common technique due to its simplicity and minimal sample preparation.

Principle: The sample is placed in direct contact with a high-refractive-index crystal (often diamond or germanium). The IR beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. At each reflection point, an evanescent wave penetrates a short distance into the sample, and absorption is measured.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the 4-Bromo-2-hydrazinylbenzoic acid powder onto the ATR crystal, ensuring the entire crystal surface is covered.

  • Apply Pressure: Use the instrument's pressure clamp to press the solid sample firmly and evenly against the crystal. Good contact is crucial for a strong signal.

  • Spectral Acquisition: Acquire the spectrum of the sample.

  • Cleaning: After analysis, retract the pressure clamp, and carefully clean the sample off the crystal using a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Conclusion

The infrared spectrum of 4-Bromo-2-hydrazinylbenzoic acid is rich with information, providing a unique fingerprint for its structural identification. By systematically analyzing the contributions of the carboxylic acid, hydrazinyl, and substituted aromatic functionalities, and by comparing these to the spectra of related molecules, a confident interpretation of the experimental spectrum can be achieved. The characteristic broad O-H stretch, the strong carbonyl peak, the dual N-H stretching bands, and the specific C-H out-of-plane bending pattern for 1,2,4-trisubstitution are the key features to identify. Following the detailed experimental protocols for either KBr pellet or ATR techniques will ensure the acquisition of a high-quality spectrum, enabling researchers to verify the successful synthesis and purity of this important chemical intermediate.

References

  • PubChem. 4-Bromobenzohydrazide. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. Benzoic acid, 4-bromo-. NIST Chemistry WebBook. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy? [Link]

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]

  • Filo. The infrared spectrum of benzoic acid is shown below. Interpret the spect.. [Link]

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

Sources

Comparative

Purity Assessment Standards for 4-Bromo-2-hydrazinylbenzoic Acid

Executive Summary: The Hydrazine Stability Paradox 4-Bromo-2-hydrazinylbenzoic acid (CAS: TBD ; often cited as a derivative of 2-hydrazinobenzoic acid) is a critical pharmacophore precursor, widely employed in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrazine Stability Paradox

4-Bromo-2-hydrazinylbenzoic acid (CAS: TBD ; often cited as a derivative of 2-hydrazinobenzoic acid) is a critical pharmacophore precursor, widely employed in the synthesis of indazoles , quinazolines , and other nitrogenous heterocycles found in oncology and anti-inflammatory drugs.[1]

However, its utility is matched by its instability. The hydrazine moiety (


) is a "double-edged sword": its high nucleophilicity drives synthetic utility but makes it prone to oxidative degradation  and cyclodehydration .[1]

This guide objectively compares the three primary standards for assessing the purity of this compound: RP-HPLC (UV) , Redox Titration , and LC-MS .[1] Unlike generic certificates of analysis (CoA), this document establishes a causal link between the analytical method and the specific impurity types (oxidative byproducts vs. synthetic precursors).

The Impurity Landscape: What Are We Measuring?

Before selecting a method, one must understand the degradation logic. 4-Bromo-2-hydrazinylbenzoic acid does not just "decompose"; it follows specific pathways that dictate which analytical method is valid.

Structural Degradation Pathways

The compound faces three primary threats to purity:

  • Oxidation: The hydrazine group oxidizes to form azo derivatives or reverts to the amine (4-bromo-2-aminobenzoic acid).[1]

  • Cyclization: Under acidic conditions or heat, the hydrazine nitrogen attacks the carboxylic acid (or ester), forming indazolones .

  • Precursor Carryover: Incomplete diazotization/reduction of the starting material (4-bromo-2-aminobenzoic acid).[1]

Caption: Figure 1.[1][2][3] Impurity genealogy for 4-Bromo-2-hydrazinylbenzoic acid. Understanding these pathways is prerequisite to selecting the correct detector.

Comparative Methodology: Selecting the Right Standard

We compared three analytical approaches based on Specificity (distinguishing hydrazine from amine), Sensitivity (LOD), and Robustness .

Method A: RP-HPLC with UV Detection (The Industry Standard)[1]
  • Principle: Separation based on hydrophobicity. The hydrazine group is more polar than the amine precursor, leading to distinct retention times.

  • Pros: High precision; separates cyclized impurities well.

  • Cons: Hydrazines are often UV-weak compared to the aromatic ring; requires acidic mobile phase which can degrade the sample on-column if run times are long.[1]

Method B: Redox Titration (The Functional Standard)
  • Principle: Iodometric or Bromometric titration exploits the reducing power of the hydrazine group.

  • Pros: Absolute quantification of active hydrazine content. Ignores non-reducing impurities (like the amine precursor).

  • Cons: Non-specific (cannot distinguish between the target hydrazine and other reducing impurities); requires large sample volume.

Method C: LC-MS (The Trace Standard)[1]
  • Principle: Mass-to-charge ratio detection.

  • Pros: Definitive identification of impurities; essential for Genotoxic Impurity (GTI) screening.

  • Cons: High cost; hydrazine ionization can be suppressed by matrix effects.

Comparison Matrix
FeatureRP-HPLC (UV) Redox Titration LC-MS
Primary Use Routine QC & Purity %Assay % (Stoichiometry)Trace Impurity ID
Specificity High (Chromatographic resolution)Low (Redox active only)Very High (Mass spec)
LOD (Limit of Detection) ~0.05%~0.5%< 0.001% (ppm level)
Sample Stability Moderate (Autosampler degradation)High (Immediate analysis)Moderate
Cost/Run LowVery LowHigh

Recommended Protocols

Protocol 1: Validated RP-HPLC Method (Self-Validating)

This method uses a phosphate buffer to stabilize the hydrazine moiety and prevent on-column cyclization.[1]

Instrument: HPLC with PDA/UV Detector Column: C18 End-capped (e.g., Zorbax SB-C18 or equivalent), 250 x 4.6 mm, 5 µm.[1] Wavelength: 254 nm (Aromatic ring) and 210 nm (Hydrazine contribution).

Mobile Phase:

  • Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0 with Phosphoric Acid). Acidic pH inhibits oxidation.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.0 90 10 1.0
15.0 40 60 1.0
20.0 40 60 1.0
21.0 90 10 1.0

| 25.0 | 90 | 10 | 1.0 |[1]

Sample Preparation:

  • Dissolve 10 mg of sample in 10 mL of Diluent (50:50 Water:Acetonitrile + 0.1% Sodium Bisulfite).

    • Expert Insight: The addition of Sodium Bisulfite is critical. It acts as an antioxidant to prevent the hydrazine from oxidizing in the autosampler vial.

  • Filter through a 0.22 µm PTFE filter.

  • Inject 10 µL immediately.

Acceptance Criteria:

  • Main Peak Purity: > 98.0%[1][4]

  • Precursor (Amine) Peak: < 0.5% (RRT ~1.2 relative to hydrazine)

  • Cyclized Impurity: < 0.2% (RRT ~1.5, usually elutes later due to loss of polar hydrazine H-bonds).[1]

Protocol 2: Iodometric Titration (Functional Assay)

Use this to cross-validate HPLC results, ensuring the hydrazine group is intact.

Reagents:

  • 0.1 N Iodine Standard Solution (

    
    )
    
  • 0.1 N Sodium Thiosulfate (

    
    )
    
  • Starch Indicator[1]

  • Sodium Bicarbonate (

    
    )
    

Procedure:

  • Weigh accurately ~0.2 g of 4-Bromo-2-hydrazinylbenzoic acid into an iodine flask.

  • Dissolve in 20 mL of water and 30 mL of ethanol. Add 1 g of

    
     (to neutralize the acid and drive the reaction).
    
  • Add exactly 50.0 mL of 0.1 N Iodine solution . Seal and keep in the dark for 15 minutes.

    • Mechanism:[1][3][5]

      
      
      
  • Titrate the excess iodine with 0.1 N Sodium Thiosulfate until the solution turns pale yellow.

  • Add starch indicator (blue color appears) and continue titrating until the blue color disappears (colorless endpoint).

Calculation:


[1]
  • 
    : Molecular Weight of 4-Bromo-2-hydrazinylbenzoic acid (~231.05  g/mol ).[1]
    
  • The factor "4" accounts for the electron change in hydrazine oxidation.

Decision Workflow: Which Method When?

Not all stages of drug development require the same rigor. Use this decision tree to optimize resources.

Caption: Figure 2. Strategic selection of analytical methods based on development phase.

Expert Insights & Troubleshooting

  • The "Ghost" Peak: If you observe a splitting peak for the main compound in HPLC, it is likely due to pH mismatch . The hydrazine group (

    
    ) and the carboxylic acid (
    
    
    
    ) can exist in zwitterionic forms.[1] Ensure your mobile phase buffer is strictly controlled at pH 3.0 to keep the hydrazine protonated and the acid partially suppressed.
  • Storage: Never store the standard solution for >4 hours. Hydrazines in solution are sensitive to dissolved oxygen. Always prepare fresh.

  • Salt Forms: The hydrochloride salt of 4-Bromo-2-hydrazinylbenzoic acid is significantly more stable than the free base.[1] If possible, perform analysis on the salt form or convert it in situ during sample prep.

References

  • BenchChem. (2025).[6] A Technical Guide to 4-Hydrazinobenzoic Acid for Researchers and Drug Development Professionals. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79223, 2-Hydrazinylbenzoic acid. Retrieved from

  • Tiwari, P., et al. (2013).[7] Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Journal of Analytical Sciences, Methods and Instrumentation. Retrieved from

  • Harikrishna, S., et al. (2010).[3] Low-level Determination of 4-Hydrazino Benzoic Acid in Drug Substance by HPLC/MS. E-Journal of Chemistry. Retrieved from

  • Thermo Fisher Scientific. (2025).[6][8] Safety Data Sheet: 2-Hydrazinobenzoic acid hydrochloride. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 4-Bromo-2-hydrazinylbenzoic Acid and Its Positional Isomers

Introduction: The Imperative of Isomeric Purity in Drug Development In the landscape of pharmaceutical development, the precise structural identity of an active pharmaceutical ingredient (API) or intermediate is not mere...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development, the precise structural identity of an active pharmaceutical ingredient (API) or intermediate is not merely an academic detail—it is a cornerstone of safety, efficacy, and regulatory compliance. Positional isomers, molecules sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. The subject of this guide, 4-Bromo-2-hydrazinylbenzoic acid, is a valuable synthetic building block. However, its synthesis can potentially yield a variety of positional isomers. Ensuring the correct isomeric identity is paramount.

This guide provides a comprehensive, technically-grounded strategy for unequivocally distinguishing 4-Bromo-2-hydrazinylbenzoic acid from its most probable positional isomers. We will move beyond rote protocols to explore the causal logic behind our analytical choices, empowering researchers to not only execute these methods but also to adapt them to novel challenges.

The Challenge: Identifying Potential Isomers

The core structure is a benzoic acid scaffold substituted with one bromine atom and one hydrazinyl group. The primary synthetic routes, such as the diazotization and reduction of aminobenzoic acids, can lead to isomeric impurities if the starting materials are not pure or if side reactions occur.[1][2] The most common isomers of concern, alongside our target molecule, are depicted below.

Compound Name Structure
4-Bromo-2-hydrazinylbenzoic acid (Target)C1=CC(=C(C=C1C(=O)O)Br)NN
2-Bromo-4-hydrazinylbenzoic acidC1=C(C=C(C(=C1)C(=O)O)Br)NN
3-Bromo-4-hydrazinylbenzoic acidC1=C(C=C(C(=C1)C(=O)O)NN)Br
4-Bromo-3-hydrazinylbenzoic acidC1=CC(=C(C(=C1)Br)NN)C(=O)O
5-Bromo-2-hydrazinylbenzoic acidC1=C(C=C(C=C1C(=O)O)Br)NN

Table 1: Structures of 4-Bromo-2-hydrazinylbenzoic acid and its key positional isomers.

Our analytical strategy is therefore twofold: first, to separate any potential mixture of these isomers, and second, to obtain unambiguous structural information to confirm the identity of each component.

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient for absolute structural confirmation. We advocate for a synergistic workflow that combines the separative power of chromatography with the detailed structural insights of spectroscopy.

Analytical_Workflow cluster_0 Phase 1: Separation & Detection cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation Sample Test Sample (Potentially mixed isomers) HPLC Reverse-Phase HPLC (Method Development) Sample->HPLC Peaks Peak Detection & Isolation (UV Detector, Fraction Collector) HPLC->Peaks NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Peaks->NMR MS High-Resolution Mass Spectrometry (HRMS) Peaks->MS IR FT-IR Spectroscopy Peaks->IR Data_Analysis Spectra Interpretation & Data Correlation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Confirmation Structure Confirmed: 4-Bromo-2-hydrazinylbenzoic acid Data_Analysis->Confirmation NMR_Logic A Acquire ¹H NMR Spectrum in DMSO-d₆ B Analyze Aromatic Region (δ 6.5 - 8.0 ppm) A->B C Observe Splitting Patterns (Coupling Constants, J) B->C D 4-Bromo-2-hydrazinyl (Predicted: d, dd, d) Jortho ≈ 8-9 Hz Jmeta ≈ 2-3 Hz C->D Compare with predictions E 3-Bromo-4-hydrazinyl (Predicted: s, d, d) Jortho ≈ 8-9 Hz C->E Compare with predictions F 2-Bromo-4-hydrazinyl (Predicted: d, dd, d) Jortho ≈ 8-9 Hz Jmeta ≈ 2-3 Hz C->F Compare with predictions G Match Observed Pattern to Predicted Pattern D->G E->G F->G H Structure Confirmed G->H

Sources

Comparative

validation of synthetic route for 4-Bromo-2-hydrazinylbenzoic acid

Technical Comparison Guide: Synthetic Strategies for 4-Bromo-2-hydrazinylbenzoic Acid Executive Summary 4-Bromo-2-hydrazinylbenzoic acid is a critical bifunctional intermediate, primarily utilized as a scaffold for synth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Synthetic Strategies for 4-Bromo-2-hydrazinylbenzoic Acid

Executive Summary

4-Bromo-2-hydrazinylbenzoic acid is a critical bifunctional intermediate, primarily utilized as a scaffold for synthesizing 6-bromo-1H-indazol-3-one derivatives and other fused heterocycles in kinase inhibitor discovery. Its synthesis presents a classic dichotomy in process chemistry: the trade-off between raw material availability (Route A) and process sustainability/purity (Route B).

This guide objectively compares the Diazotization-Reduction (Tin-mediated) pathway against the Nucleophilic Aromatic Substitution (SNAr) pathway.

  • Verdict: For gram-scale laboratory synthesis where cost is paramount, Route A remains the standard. For process scale-up requiring strict impurity control (ICH Q3D elemental impurities) and avoidance of toxic metal waste, Route B (via the ester) is the superior, albeit more expensive, alternative.

Part 1: The Synthetic Challenge

The target molecule contains three distinct functionalities: a carboxylic acid, an aryl bromide, and a hydrazine moiety.

  • Regioselectivity: The hydrazine must be ortho to the carboxylic acid.

  • Chemomimesis: The bromine at the 4-position must survive the reduction conditions used to generate the hydrazine.

  • Stability: Ortho-hydrazinobenzoic acids are prone to spontaneous intramolecular cyclization to form indazolones (1,2-dihydro-3H-indazol-3-one) under acidic or thermal stress.

Part 2: Route A – The Classical Diazotization-Reduction

This route leverages the widely available 2-amino-4-bromobenzoic acid. It relies on the conversion of the amine to a diazonium salt, followed by reduction.[1][2]

Mechanism & Causality

The reaction proceeds via the formation of a diazonium salt using sodium nitrite in hydrochloric acid. The critical step is the reduction of the diazonium species (


) to the hydrazine (

).[1][2]
  • Why Stannous Chloride (SnCl₂)? While sulfites (

    
    ) are common reducing agents, they often require harsh hydrolysis steps that can debrominate the ring or promote cyclization. SnCl₂ allows for reduction at low temperatures (
    
    
    
    C) in strong acid, preventing the "sandmeyer-type" displacement of the diazo group by chloride or bromide [1].
Protocol (Self-Validating System)

Step 1: Diazotization

  • Suspend 10.8 g (50 mmol) of 2-amino-4-bromobenzoic acid in 50 mL of concentrated HCl.

    • Checkpoint: Ensure a fine suspension. Large clumps will lead to incomplete diazotization.

  • Cool the mixture to -5°C using an ice/salt bath.

  • Add a solution of 3.6 g (52 mmol) NaNO₂ in 10 mL water dropwise, maintaining internal temp < 0°C.

    • Validation: The mixture should become a clear(er) solution. Test with starch-iodide paper; an immediate blue-black color confirms excess nitrous acid (required).

Step 2: Reduction

  • Prepare a solution of 28 g (125 mmol) SnCl₂·2H₂O in 30 mL conc. HCl; cool to -5°C.

  • Transfer the cold diazonium solution into the stannous chloride solution with vigorous stirring.

    • Causality: Adding diazo to the reducer ensures the reducing agent is always in excess, preventing side reactions like diazo-coupling (formation of azo dyes).

  • Stir at 0°C for 2 hours. A heavy precipitate (the hydrazine hydrochloride double salt with tin) will form.

Step 3: Isolation

  • Filter the solid.[1][3]

  • Digest the solid in 100 mL boiling water (to solubilize tin salts) and filter hot if insoluble impurities remain.

  • Cool the filtrate to 4°C. The target 4-bromo-2-hydrazinylbenzoic acid hydrochloride crystallizes as white/off-white needles.

Part 3: Route B – SNAr on Fluoro-Intermediates (The "Green" Route)

This route utilizes 4-bromo-2-fluorobenzoic acid (or its ester).[4] Fluorine is an excellent leaving group for SNAr due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.

Mechanism & Causality

Direct reaction of the acid with hydrazine is difficult because the carboxylic acid deprotonates to the carboxylate (


), which is electron-donating and deactivates the ring toward nucleophilic attack.
  • The Fix: We utilize the Methyl Ester (Methyl 4-bromo-2-fluorobenzoate) to maintain electron deficiency on the ring, followed by hydrolysis [2].

Protocol

Step 1: Esterification (If starting from acid) [5]

  • Reflux 4-bromo-2-fluorobenzoic acid in Methanol with catalytic H₂SO₄ for 4 hours. Evaporate to dryness.

Step 2: Hydrazine Displacement

  • Dissolve 5.0 g (21.5 mmol) of Methyl 4-bromo-2-fluorobenzoate in 20 mL Ethanol.

  • Add 3.2 mL (64 mmol, 3 eq) of Hydrazine Hydrate (64-65% in water).

    • Causality: Excess hydrazine acts as both the nucleophile and the base to scavenge HF.

  • Heat to 60°C for 3 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The fluorescent starting material spot should disappear.

  • Cool to room temperature. The product, Methyl 4-bromo-2-hydrazinylbenzoate , often precipitates. If not, concentrate in vacuo.

Step 3: Hydrolysis (Careful!)

  • Suspend the ester in 10% NaOH (aq). Stir at room temperature (Do NOT reflux, or indazolone will form).

  • Acidify carefully with 1M HCl to pH 4-5.

  • Filter the resulting precipitate immediately.

Part 4: Comparative Analysis

FeatureRoute A (Diazo/SnCl₂)Route B (SNAr/Ester)
Yield 65 - 75%80 - 85% (Step 2)
Purity Profile Moderate (Tin residues, diazo tars)High (Clean conversion)
Scalability Difficult (Exotherms, waste disposal)Excellent (Standard unit ops)
Safety Low (Explosive diazo, toxic Sn)Medium (Hydrazine is carcinogenic)
Cost Low (Cheap SM)High (Fluoro-SM is ~3x cost)
Key Risk Debromination during reductionCyclization to Indazolone

Part 5: Visualization of Pathways

SyntheticRoutes StartA 2-Amino-4-bromobenzoic Acid Diazo Diazonium Salt (Unstable Intermediate) StartA->Diazo NaNO2, HCl < 0°C SnCl2 Reduction (SnCl2 / HCl) Diazo->SnCl2 Stepwise addn. Target 4-Bromo-2-hydrazinylbenzoic Acid SnCl2->Target Workup StartB 4-Bromo-2-fluorobenzoic Acid Ester Methyl Ester StartB->Ester MeOH/H+ Hydrazine S_NAr (N2H4.H2O) Ester->Hydrazine 60°C Hydrazine->Target Mild Hydrolysis Indazolone Side Product: 6-Bromo-indazolone Target->Indazolone Heat/Acid (Cyclization)

Caption: Comparison of the Diazotization (Top) and SNAr (Bottom) pathways, highlighting the shared risk of cyclization to indazolone.

Part 6: Validation & Characterization

To ensure the integrity of the synthesized product, the following analytical parameters must be met. The key is distinguishing the open-chain hydrazine from the cyclized indazolone.

Proton NMR ( H NMR, DMSO-d )
  • Aromatic Region: Three distinct protons. A doublet (d), a doublet of doublets (dd), and a doublet (d) with coupling constants typical of 1,2,4-substitution (

    
     Hz).
    
  • Hydrazine Protons:

    • Target (Open Chain): Broad singlet at

      
       8.5–9.5 ppm (COOH) and broad signals at 
      
      
      
      4.0–6.0 ppm (NH-NH
      
      
      ).
    • Impurity (Indazolone): If cyclized, the NH signal shifts significantly downfield (

      
       ppm) due to lactam-like character, and the COOH proton disappears.
      
Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (

    
    ) is often cleaner for benzoic acids.
    
  • Target:

    
     (1:1 ratio due to 
    
    
    
    ).
  • Observation: If the mass is

    
    , you have lost water (
    
    
    
    ), indicating cyclization to the indazolone.
Elemental Impurity Analysis (Critical for Route A)
  • If using Route A for pharmaceutical applications, ICP-MS is mandatory to quantify residual Tin (Sn). The ICH Q3D limit for oral administration is extremely low.

ValidationLogic Check1 Is Mass (M-H) 229/231? Check2 Is Mass (M-H) 211/213? Check1->Check2 No Check3 NMR: Broad COOH peak present? Check1->Check3 Yes ResultCyc Impurity: Indazolone Check2->ResultCyc Yes ResultOk Valid Product: Hydrazinyl Acid Check3->ResultOk Yes ResultMix Mixture: Recrystallize Check3->ResultMix Partial

Caption: QC Decision Tree to distinguish the target acid from the dehydrated indazolone impurity.

References

  • Organic Syntheses , Coll.[6] Vol. 2, p. 583 (1943); Vol. 19, p. 70 (1939). Preparation of m-Bromobenzaldehyde (analogous diazo reduction chemistry).

  • BenchChem Technical Guide , "Synthesis of 6-bromo-1H-indazole via Cyclization". Describes the reaction of 4-bromo-2-fluorobenzaldehyde/acid derivatives with hydrazine.

  • PubChem Compound Summary , "4-Bromo-2-hydrazinylbenzoic acid hydrochloride". Physical data and identifiers.[1][2][6][7][8][9][10][11][12][13]

  • Journal of Medicinal Chemistry, General methods for indazole synthesis from 2-fluorobenzoic esters. (Generic reference to standard methodology in kinase inhibitor synthesis).

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-hydrazinylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-hydrazinylbenzoic acid
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